molecular formula C11H15NO2 B1276780 Amino(2,4,5-trimethylphenyl)acetic acid CAS No. 299163-64-7

Amino(2,4,5-trimethylphenyl)acetic acid

Numéro de catalogue: B1276780
Numéro CAS: 299163-64-7
Poids moléculaire: 193.24 g/mol
Clé InChI: UDXYDSYSQPJSST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Amino(2,4,5-trimethylphenyl)acetic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amino(2,4,5-trimethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino(2,4,5-trimethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-amino-2-(2,4,5-trimethylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-6-4-8(3)9(5-7(6)2)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXYDSYSQPJSST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)C(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404618
Record name amino(2,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299163-64-7
Record name amino(2,4,5-trimethylphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30404618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical Profiling and Synthetic Integration of Amino(2,4,5-trimethylphenyl)acetic acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptide therapeutics from easily degradable native sequences to orally stable, target-selective bioactives relies heavily on the incorporation of unnatural amino acids (UAAs)[1]. Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7) is a highly specialized, sterically demanding phenylglycine derivative. By introducing extreme steric bulk and lipophilicity into a peptide backbone, this UAA restricts conformational flexibility, shields adjacent amide bonds from proteolytic cleavage, and enhances passive membrane permeability.

This whitepaper provides an in-depth analysis of the physicochemical properties of Amino(2,4,5-trimethylphenyl)acetic acid and establishes field-proven, self-validating protocols for overcoming the notorious racemization challenges associated with its incorporation during Solid-Phase Peptide Synthesis (SPPS).

Structural & Physicochemical Profiling

Amino(2,4,5-trimethylphenyl)acetic acid is an α -amino acid where the standard side chain is replaced by a 2,4,5-trimethylphenyl group. The presence of three electron-donating methyl groups on the aromatic ring fundamentally alters both the electronic distribution and the spatial requirements of the molecule[2].

Table 1: Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Chemical Name Amino(2,4,5-trimethylphenyl)acetic acidN/A
CAS Registry Number 299163-64-7N/A
Molecular Formula C11H15NO2N/A
Molecular Weight 193.24 g/mol High mass contribution per residue[2].
LogP (Estimated) 1.8 – 2.5Highly lipophilic; drives membrane permeability.
pKa ( α -COOH) ~2.2Typical for arylglycines; highly reactive upon activation.
pKa ( α -NH2) ~9.2Nucleophilicity is sterically hindered by the bulky aryl group.
Aqueous Solubility Poor at pH 7.0Requires organic co-solvents (DMSO/DMF) for assays.
Organic Solubility High in DMF, DCM, MeOHIdeal for standard Fmoc-SPPS workflows.

Mechanistic Insights: Conformational Restriction & Lipophilicity

The strategic decision to incorporate Amino(2,4,5-trimethylphenyl)acetic acid into a drug candidate is driven by three causal mechanisms:

  • Conformational Restriction: The 2,4,5-trimethylphenyl group is exceptionally bulky. When integrated into a peptide, it severely restricts the ϕ and ψ dihedral angles of the backbone. This steric locking is utilized to stabilize specific secondary structures, such as β -turns, ensuring the peptide remains in its active conformation for optimal receptor binding[1].

  • Proteolytic Shielding: Endogenous proteases require physical access to the peptide bond to catalyze hydrolysis. The steric umbrella provided by the trimethylated aromatic ring physically occludes protease active sites, drastically extending the in vivo half-life of the therapeutic.

  • Membrane Permeability: Native peptides suffer from poor oral bioavailability due to high polarity. The addition of the lipophilic trimethylphenyl moiety (LogP ~2.0) increases the overall hydrophobicity of the sequence, facilitating passive diffusion across lipid bilayers[1].

G Compound Amino(2,4,5-trimethylphenyl) acetic acid Steric High Steric Bulk (2,4,5-trimethyl groups) Compound->Steric Lipo Increased Lipophilicity (LogP ~1.8 - 2.5) Compound->Lipo Elec Electron-Donating (+I, +M effects) Compound->Elec Conf Conformational Restriction Steric->Conf Prot Proteolytic Stability Steric->Prot Perm Membrane Permeability Lipo->Perm Racem Modulated α-Proton Acidity Elec->Racem Drug Enhanced Peptidomimetic Drug Efficacy Conf->Drug Prot->Drug Perm->Drug Racem->Drug

Caption: Mechanistic impact of 2,4,5-trimethylphenylglycine structural features on drug efficacy.

Synthetic Workflows: Overcoming the Racemization Bottleneck

The Causality of Epimerization

Phenylglycine (Phg) derivatives are notoriously prone to racemization (epimerization) during SPPS[3]. The aromatic ring directly attached to the α -carbon increases the acidity of the α -proton. Under the basic conditions required for standard peptide coupling (e.g., using DIPEA), the α -proton is easily abstracted. This forms a resonance-stabilized enolate intermediate (often via an oxazolone pathway) that leads to a racemic mixture upon reprotonation[3].

While the electron-donating methyl groups of the 2,4,5-trimethylphenyl variant slightly reduce this acidity compared to unsubstituted Phg, the extreme steric bulk drastically slows down coupling kinetics. Longer coupling times necessitate prolonged exposure to basic activators, which paradoxically increases the risk of racemization if standard reagents are used[4].

Expert Protocol: Epimerization-Free SPPS Coupling

To achieve stereochemical stability, we must abandon standard HATU/DIPEA chemistry. This protocol utilizes COMU paired with a weaker, sterically hindered base, 2,4,6-trimethylpyridine (TMP) , to drive coupling without triggering enolate formation[5].

Objective: Achieve >99% coupling efficiency while maintaining <1% enantiomeric degradation.

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in DMF for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF) and wash thoroughly (5x DMF).

  • Pre-activation (Critical Timing): In a separate vial, dissolve 3.0 equivalents of Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid and 3.0 eq of COMU in minimal DMF. Add 6.0 eq of TMP.

    • Causality Note: Do not pre-activate for more than 2 minutes. Prolonged activation of phenylglycine derivatives promotes oxazolone formation, the primary gateway to racemization[4].

  • Coupling: Transfer the activated mixture to the resin. Agitate gently at strictly controlled room temperature (20-25°C) for 3 to 4 hours.

    • Causality Note: The extreme steric bulk of the 2,4,5-trimethylphenyl group drastically reduces nucleophilic attack kinetics. Extended coupling times are mandatory, making the use of the weaker TMP base critical to prevent degradation over this long window[5].

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test.

    • Logic: The Kaiser test provides an immediate colorimetric readout of free primary amines. A negative (yellow) test definitively proves the bulky amino acid has successfully coupled, acting as a self-validating checkpoint before proceeding. If positive (blue), repeat the coupling step with fresh reagents rather than extending the initial reaction time.

  • Washing: Wash the resin 5x with DMF, 3x with DCM.

G Start Resin-Bound Peptide (Free N-Terminus) Activate Activation: COMU + TMP (Avoid HATU/DIPEA) Start->Activate Prep Fmoc-Amino(2,4,5-trimethylphenyl) acetic acid Preparation Prep->Activate Couple Coupling Reaction (Strict Temp Control <25°C) Activate->Couple Wash Resin Washing (DMF/DCM) Couple->Wash Test Kaiser Test Validation Wash->Test Test->Couple Positive (Incomplete) Cleave Cleavage & Global Deprotection (TFA) Test->Cleave Negative (Success) Analyze Chiral HPLC Analysis (Enantiomeric Excess >98%) Cleave->Analyze

Caption: Optimized SPPS workflow for racemization-prone unnatural amino acids.

Analytical Characterization & Validation Protocol

Because phenylglycine derivatives can epimerize silently, standard reverse-phase HPLC (which separates by polarity) is insufficient. A self-validating analytical workflow must include Chiral Stationary Phase (CSP) chromatography to confirm the Enantiomeric Excess (ee) of the final product[4].

Protocol: Chiral Purity Validation via HPLC

  • Cleavage: Treat the validated resin with a standard cleavage cocktail (TFA/TIPS/Water 95:2.5:2.5) for 2 hours. Precipitate the crude peptide in cold diethyl ether and lyophilize.

  • Sample Preparation: Dissolve the crude peptide in 50% Acetonitrile/Water at a concentration of 1 mg/mL.

  • Chromatography: Inject 10 μ L onto a chiral stationary phase column (e.g., Daicel Chiralpak IC, 4.6 x 250 mm, 5 μ m).

  • Mobile Phase: Isocratic elution using Hexane / Isopropanol / TFA (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor UV absorbance at 220 nm and 254 nm. Calculate the area under the curve (AUC) for the primary peak (desired enantiomer) versus the secondary peak (epimer). An ee of >98% validates the success of the COMU/TMP coupling protocol.

References

  • CAS NO. 299163-64-7 | AMINO(2,4,5-TRIMETHYLPHENYL)ACETIC ACID | C11H15NO2 Local Pharma Guide.[Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery American Chemical Society (ACS Publications).[Link]

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Royal Society of Chemistry (RSC Publishing).[Link]

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions ResearchGate.[Link]

Sources

A Senior Application Scientist's Guide to the Structural Analysis and Characterization of Amino(2,4,5-trimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, field-proven framework for the complete structural analysis and physicochemical characterization of the novel compound, Amino(2,4,5-trimethylphenyl)acetic acid. As this molecule is not extensively described in current literature, this document outlines a robust, first-principles approach applicable to the rigorous identification and quality control of new chemical entities (NCEs) in a drug discovery and development context. We will detail a logical workflow, from initial purity assessment to definitive structural elucidation and solid-state analysis, emphasizing the causality behind experimental choices and adherence to stringent data integrity standards. The protocols herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can establish a reliable and comprehensive data package for this and other related molecules.

Introduction: The Need for Rigorous Characterization

Amino(2,4,5-trimethylphenyl)acetic acid (C₁₁H₁₅NO₂) is a substituted aromatic amino acid. Its structure, featuring a densely substituted phenyl ring coupled with an α-amino acid moiety, suggests potential applications as a constrained scaffold in medicinal chemistry or as a building block for complex target molecules. The precise arrangement of the three methyl groups and the amino function on the phenyl ring is expected to impart unique conformational and electronic properties, making it a person of interest for creating analogues of known bioactive compounds.

Before any functional or biological investigation, an unambiguous determination of its chemical structure and purity is paramount. The quality of all subsequent data hinges on the initial analytical characterization.[1][2] This guide provides the strategic workflow and detailed methodologies required to build a complete and trustworthy analytical profile of a novel compound like Amino(2,4,5-trimethylphenyl)acetic acid.

Analytical Strategy: A Multi-Technique, Orthogonal Approach

No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy relies on an orthogonal approach, where different techniques based on distinct physical principles are used to cross-validate findings. Our workflow is designed to move from foundational purity checks to detailed structural mapping and finally to definitive three-dimensional analysis.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#5F6368"]

} doteditor Caption: Overall analytical workflow for the characterization of a new chemical entity.

Foundational Analysis: Purity and Molecular Mass

The first step is to confirm that the sample is sufficiently pure for detailed structural analysis and to verify its molecular mass. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment of small molecules.[3][4]

Protocol: Reversed-Phase HPLC (RP-HPLC) for Purity Assessment
  • Rationale: RP-HPLC separates compounds based on their hydrophobicity. For a moderately polar molecule like Amino(2,4,5-trimethylphenyl)acetic acid, a C18 column provides excellent retention and resolving power. A gradient elution is employed to ensure that any potential impurities, which may have significantly different polarities, are eluted and detected. A Diode Array Detector (DAD) is crucial for assessing peak purity by comparing spectra across a single peak.[5]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Chromatographic Conditions:

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm.

      • Injection Volume: 10 µL.

    • Procedure:

      • Equilibrate the system until a stable baseline is achieved.[6]

      • Inject a diluent blank to identify any system peaks.

      • Inject the sample solution.

    • Data Analysis: Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The DAD software should be used to assess the peak purity of the main component.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is a critical step to confirm that the synthesized molecule has the correct molecular formula. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino acids.

  • Step-by-Step Protocol:

    • Sample Preparation: Dilute the HPLC stock solution 1:100 in the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

    • Instrumentation: Use a Time-of-Flight (TOF) or Orbitrap mass spectrometer capable of <5 ppm mass accuracy.

    • Ionization Mode: ESI positive mode is preferred to protonate the amino group ([M+H]⁺).

    • Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

    • Data Analysis:

      • Calculate the theoretical exact mass for the protonated molecule, C₁₁H₁₆NO₂⁺.

      • Compare the theoretical mass with the measured mass. The mass error should be less than 5 ppm.

ParameterExpected ResultRationale
Molecular Formula C₁₁H₁₅NO₂Based on the intended structure.
Exact Mass 193.1103 uCalculated for C₁₁H₁₅NO₂.
[M+H]⁺ (HRMS) 194.1176 ± 0.0010 uTheoretical m/z for the protonated species, allowing for <5 ppm error.
HPLC Purity >98%Target for proceeding with further characterization.

Definitive Structural Elucidation: Spectroscopic Methods

With purity and molecular formula confirmed, the next phase is to map the atomic connectivity using spectroscopic techniques.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Rationale: FTIR spectroscopy is a rapid, non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[7][8] It is an excellent tool to confirm the presence of the amino (-NH₂), carboxylic acid (-COOH), and aromatic ring moieties.

  • Step-by-Step Protocol:

    • Sample Preparation: Place a small amount of the dry powder sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • Data Analysis: Identify characteristic absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amino Group)3400-3200 (two bands)Asymmetric & Symmetric Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aliphatic -CH₃, -CH)2980-2850Stretching
C=O (Carboxylic Acid)1720-1700Stretching
C=C (Aromatic Ring)1600-1450Stretching
C-N1350-1000Stretching
Protocol Suite: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[2] A suite of experiments is required: ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbons, and 2D NMR experiments (COSY, HSQC) reveal the connectivity between them.[9][10]

  • Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (from -COOH and -NH₂).

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Expected Signals: Look for signals in the aromatic region (for the two aromatic protons), the aliphatic region (for the three methyl groups and the alpha-proton), and broad, exchangeable signals for the NH₂ and COOH protons.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled carbon spectrum.

      • Expected Signals: Expect 11 distinct carbon signals corresponding to the molecular formula (unless there is accidental overlap).

    • 2D NMR Acquisition (COSY & HSQC):

      • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This is invaluable for assigning the carbon spectrum.

dot graph G { layout=neato; node [shape=circle, style="filled", fontcolor="#FFFFFF"];

} doteditor Caption: Predicted HSQC correlations for Amino(2,4,5-trimethylphenyl)acetic acid.

Predicted NMR Data Summary (in DMSO-d₆):

Assignment¹H δ (ppm)¹³C δ (ppm)Rationale / 2D Correlation
COOH~12.0 (br s, 1H)~175Exchangeable proton, characteristic carboxylic acid carbon shift.
NH₂~3.5-5.0 (br s, 2H)-Exchangeable protons.
Ar-H (H-6)~7.0 (s, 1H)~128Aromatic proton singlet. HSQC to C-6.
Ar-H (H-3)~6.8 (s, 1H)~130Aromatic proton singlet. HSQC to C-3.
α-CH~4.0 (s, 1H)~55Alpha-proton adjacent to COOH and NH₂. HSQC to α-C.
Ar-CH₃ (x3)~2.1-2.3 (3x s, 9H total)~18-22Three distinct methyl singlets. HSQC to their respective carbons.
Ar-C (quaternary)-~130-140Four quaternary carbons (C1, C2, C4, C5) will appear in ¹³C but not ¹H or HSQC.

Definitive 3D-Structural Analysis: The Gold Standard

While spectroscopic methods provide the connectivity, only single-crystal X-ray crystallography can reveal the exact three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[11][12]

Protocol: Single-Crystal X-ray Crystallography
  • Rationale: This technique provides absolute proof of structure.[13][14] The primary challenge is often growing a high-quality single crystal.

  • Step-by-Step Protocol:

    • Crystal Growth:

      • The key is to find a solvent system where the compound has moderate solubility.

      • Method: Slow evaporation is the most common technique. Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

      • Other methods to try include vapor diffusion and slow cooling of a saturated solution.

    • Crystal Selection & Mounting: Select a well-formed crystal (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.[15]

    • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected as the crystal is rotated in the X-ray beam.

    • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, yielding a 3D electron density map. This map is then refined to provide the final atomic positions and thermal parameters.

Physicochemical Characterization

Understanding the physical properties of a new compound is essential for its handling, formulation, and development.[16][17]

Protocol: Melting Point Determination
  • Rationale: The melting point is a fundamental physical property and a key indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

  • Step-by-Step Protocol:

    • Sample Preparation: Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary in a melting point apparatus.

    • Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.

Protocol: Differential Scanning Calorimetry (DSC)
  • Rationale: DSC provides more detailed thermal information than a simple melting point. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of melting point (onset and peak), heat of fusion, and detection of polymorphic transitions or degradation events.[18]

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Measurement: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting event. The onset temperature is typically reported as the melting point.

Summary and Conclusion

By following the multi-technique workflow detailed in this guide, a researcher can build a comprehensive and unimpeachable data package for Amino(2,4,5-trimethylphenyl)acetic acid. The combination of chromatographic purity, exact mass determination, spectroscopic connectivity mapping, and definitive crystallographic analysis ensures the absolute structural identity of the molecule. The additional physicochemical data provides the foundational knowledge required for any subsequent application in research or drug development. This rigorous, self-validating approach is the cornerstone of sound scientific practice in the characterization of new chemical entities.

References

  • CD Formulation. (n.d.). API Physical & Chemical Characterization. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

  • Undergraduate Science Journals. (2016, March 8). Infrared Spectroscopy of Amino Acid Side Chains. Retrieved from [Link]

  • IntechOpen. (2023, March 28). Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals. Retrieved from [Link]

  • Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

  • University of British Columbia Chemistry. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Retrieved from [Link]

  • PubMed. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 19). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Chromatographia. (2012). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • IUCr Journals. (2025, October 15). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • ACS Publications. (1975). Resolution and configuration of .alpha.-substituted phenylacetic acids. Retrieved from [Link]

  • MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 2,4,6-trimethyl-phenylacetic acid.
  • Doc Brown's Chemistry. (2026, March 6). Mass spectrum 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

Sources

Advanced Applications of Amino(2,4,5-trimethylphenyl)acetic Acid in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7), commonly referred to as 2,4,5-trimethylphenylglycine, is a highly substituted unnatural amino acid (UAA)[1]. As the pharmaceutical industry aggressively pursues complex modalities like macrocyclic peptides, targeted protein degraders, and constrained peptidomimetics, the incorporation of sterically encumbered UAAs has become a foundational strategy[2]. This whitepaper explores the physicochemical rationale, synthetic methodologies, and medicinal applications of this unique chiral building block.

Physicochemical Profiling & Structural Rationale

The unique pharmacological value of the 2,4,5-trimethylphenylglycine scaffold is driven by its tri-methylation. In medicinal chemistry, replacing a natural amino acid with this UAA introduces two transformative properties:

  • Extreme Steric Bulk & Conformational Restriction: The methyl groups at the 2- and 5-positions severely restrict the rotation of the phenyl ring (atropisomerism)[3]. This steric clash forces the peptide backbone into highly specific, rigid conformations (such as β -turns), which reduces the entropic penalty upon binding to a target receptor.

  • Enhanced Lipophilicity: The hydrophobic shield generated by the trimethyl moiety significantly increases the partition coefficient (LogP). This is critical for overcoming the poor passive membrane permeability and blood-brain barrier (BBB) exclusion typically associated with peptide therapeutics[4].

Quantitative Data: Comparative Scaffold Analysis

To contextualize the impact of this UAA, we compare it against its unmethylated and naturally occurring counterparts.

Amino Acid ScaffoldMolecular Weight ( g/mol )Estimated LogPSteric Hindrance (Relative)Primary Medicinal Application
L-Phenylalanine 165.191.05LowEndogenous peptide synthesis
L-Phenylglycine 151.160.10Moderate β -lactam antibiotics[5]
4-Chloro-phenylglycine 185.600.85HighDengue protease inhibitors[6]
Amino(2,4,5-trimethylphenyl)acetic acid 193.24 ~2.10 Very High Macrocyclic peptidomimetics[7]

Applications in Peptidomimetics and Macrocyclic Drug Design

The primary application of Amino(2,4,5-trimethylphenyl)acetic acid is in the engineering of designer peptidomimetics targeting "undruggable" protein-protein interactions (PPIs)[8].

When incorporated into a macrocycle, the bulky side chain acts as a "protease shield." Proteolytic enzymes (e.g., trypsin, pepsin) require specific backbone geometries to hydrolyze peptide bonds. The steric encumbrance introduced by the 2,4,5-trimethylphenyl group prevents the peptide from adopting the extended conformation required for protease active-site docking, thereby exponentially increasing the in vivo half-life of the therapeutic[2].

PK_Optimization A Amino(2,4,5-trimethylphenyl)acetic acid B Increased Steric Bulk & Lipophilicity A->B C Conformational Rigidity B->C D Protease Shielding B->D E Enhanced Target Affinity C->E F Improved In Vivo Half-Life D->F

Logical relationship between 2,4,5-trimethylphenylglycine features and PK/PD outcomes.

Small Molecule Therapeutics: Hydantoins and Heterocycles

Beyond peptides, this UAA serves as a vital chiral building block for small molecules. By reacting Amino(2,4,5-trimethylphenyl)acetic acid with isocyanates, medicinal chemists can synthesize 3-substituted hydantoins[9]. The resulting hydantoin derivatives often exhibit potent antiseizure and antinociceptive activities, as the bulky trimethylphenyl group optimally fills hydrophobic pockets in voltage-gated sodium channels or metabotropic glutamate receptors[10].

Experimental Methodologies: Self-Validating Protocols

Working with highly sterically hindered UAAs requires specialized synthetic protocols. Standard peptide coupling conditions often fail, leading to deletion sequences and truncated impurities[7].

Protocol 1: Fmoc-Protection of Amino(2,4,5-trimethylphenyl)acetic acid

Causality: To utilize this UAA in Solid-Phase Peptide Synthesis (SPPS), the α -amino group must be temporarily protected to prevent uncontrolled polymerization. Fmoc is selected over Boc to allow for mild, orthogonal deprotection using secondary amines, preserving acid-sensitive side-chain protecting groups[5].

  • Dissolution: Dissolve 10 mmol of Amino(2,4,5-trimethylphenyl)acetic acid in 10% aqueous Na2​CO3​ (30 mL) and dioxane (15 mL).

    • Causality: The alkaline environment ensures the amino group is fully deprotonated and highly nucleophilic.

  • Addition: Cool the reaction vessel to 0°C. Dropwise, add Fmoc-OSu (11 mmol) dissolved in dioxane (15 mL).

    • Causality: Fmoc-OSu is less reactive than Fmoc-Cl, minimizing the formation of dipeptide impurities.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation (Self-Validating Step): Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Perform a ninhydrin stain. The complete disappearance of the ninhydrin-positive (purple) baseline spot confirms the total consumption of the free amino acid.

  • Isolation: Acidify with 1M HCl to pH 2, extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Protocol 2: SPPS Coupling of the Sterically Hindered UAA

Causality: The massive steric bulk of the 2,4,5-trimethylphenyl group restricts nucleophilic attack by the resin-bound amine. Standard carbodiimides (e.g., DIC) or benzotriazoles (e.g., HBTU) are insufficiently reactive. We must use HATU, which forms a highly reactive 7-aza-benzotriazole active ester, facilitated by intramolecular hydrogen bonding[7].

  • Resin Swelling: Swell Rink Amide resin (0.1 mmol) in DMF for 30 minutes to expose reactive sites.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Activation: In a separate vial, dissolve Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF. Add DIPEA (0.8 mmol, 8 eq).

    • Causality: Using a slight stoichiometric deficit of HATU (3.8 eq vs 4.0 eq of amino acid) prevents the irreversible guanidinylation of the resin-bound amine.

  • Coupling: Add the activated mixture to the resin. Shake at 40°C for 3 hours.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the trimethylphenyl group.

  • Validation (Self-Validating Step): Perform a Kaiser test on a micro-cleaved resin sample.

    • System Logic: If the solution turns Yellow (Negative) , the coupling is complete. If the solution turns Blue (Positive) , the coupling is incomplete. A positive result triggers a mandatory double-coupling cycle using an alternative chemistry (e.g., PyBOP/HOAt) to force completion.

SPPS_Workflow N1 Resin Prep (Swelling) N2 Deprotection (Piperidine) N1->N2 N3 UAA Activation (HATU/DIPEA) N2->N3 N4 Coupling (40°C, 3h) N3->N4 N5 Kaiser Test Validation N4->N5

Step-by-step SPPS workflow for coupling sterically hindered unnatural amino acids.

Conclusion

The strategic incorporation of Amino(2,4,5-trimethylphenyl)acetic acid into therapeutic scaffolds represents a masterclass in structure-based drug design. By leveraging its extreme steric bulk and lipophilicity, medicinal chemists can engineer molecules that defy traditional pharmacokinetic limitations, opening new avenues for targeting previously undruggable biological pathways.

References

  • [10] Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. Source: ACS Chemical Neuroscience. URL:[Link]

  • [2] Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. Source: Chemical Reviews. URL:[Link]

  • [6] Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

  • [9] Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Source: Chemical Reviews. URL:[Link]

  • [3] Atropisomer Control in Macrocyclic Factor VIIa Inhibitors. Source: Journal of Medicinal Chemistry. URL:[Link]

  • [8] Tackling Undruggable Targets with Designer Peptidomimetics and Synthetic Biologics. Source: PMC / NIH. URL:[Link]

  • [4] Unnatural amino acids in drug discovery. Source: ResearchGate. URL:[Link]

  • [7] Scalable synthesis and coupling of quaternary a-arylated amino acids. Source: SciSpace. URL:[Link]

Sources

Engineering Conformational Rigidity: A Technical Guide to Amino(2,4,5-trimethylphenyl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Role of Sterically Hindered Arylglycines

The transition from canonical amino acids to non-natural variants has revolutionized peptide therapeutics and peptidomimetics. Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7) represents a highly specialized, sterically hindered building block within the arylglycine family. Unlike standard aliphatic amino acids, arylglycines position an aromatic ring directly adjacent to the α-carbon. The specific 2,4,5-trimethyl substitution pattern of this molecule provides extreme steric bulk, restricting the χ1​ dihedral angle and locking peptides into highly specific, degradation-resistant bioactive conformations[1].

This whitepaper provides an in-depth mechanistic analysis of this building block, detailing self-validating protocols for its asymmetric synthesis and its epimerization-free incorporation into Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile and Mechanistic Rationale

The structural uniqueness of Amino(2,4,5-trimethylphenyl)acetic acid lies in its ortho-methyl group at position 2. Mechanistically, this group restricts the rotation of the aryl ring around the Cα​−CAr​ bond.

When incorporated into a peptide backbone, this rotational barrier severely limits the ψ and ϕ dihedral angles, inducing specific secondary structures (such as rigid β -turns). Furthermore, the sheer steric bulk of the trimethylphenyl group acts as a physical shield, blocking the active sites of proteolytic enzymes and drastically increasing the in vivo half-life of the resulting peptide drug[1]. However, this same steric hindrance makes the de novo synthesis and subsequent SPPS coupling of this amino acid notoriously difficult, requiring highly optimized, causality-driven protocols.

Asymmetric Synthesis of Amino(2,4,5-trimethylphenyl)acetic Acid

The de novo synthesis of enantiopure arylglycines is challenging. Traditional Strecker syntheses yield racemic mixtures requiring tedious downstream resolution. A highly efficient, self-validating approach utilizes the Palladium-catalyzed α-arylation of a chiral Nickel(II) glycinate complex[2].

Synthesis_Workflow N1 Chiral Ni(II) Glycinate + Aryl Bromide N2 Pd-Catalyzed α-Arylation (Pd(OAc)2, Cs2CO3, 80°C) N1->N2 N3 Diastereopure Ni(II) Arylglycine Complex N2->N3 N4 Acidic Hydrolysis (3N HCl, MeOH) N3->N4 N5 Enantiopure Amino(2,4,5-trimethylphenyl)acetic acid N4->N5 N6 Recovery of Chiral Auxiliary ((S)-BPB) N4->N6

Stereoselective Synthesis Pathway of Amino(2,4,5-trimethylphenyl)acetic acid.

Protocol 1: Stereoselective Synthesis via Pd-Catalyzed α-Arylation

Objective: Synthesize enantiopure (S)-Amino(2,4,5-trimethylphenyl)acetic acid. Causality: Utilizing a chiral Ni(II) complex of a glycine Schiff base with (S)-BPB (N-benzylproline belamide) creates a rigid chiral pocket. This shields one face of the enolate, ensuring that the Pd-catalyzed arylation with 1-bromo-2,4,5-trimethylbenzene occurs with >98% diastereoselectivity[2].

Step-by-Step Methodology:

  • Preparation of the Base Complex: Dissolve the chiral Ni(II) glycinate complex (1.0 equiv) and 1-bromo-2,4,5-trimethylbenzene (1.2 equiv) in anhydrous DMF under an argon atmosphere. Reasoning: Argon prevents the oxidation of the Pd catalyst and degradation of the highly reactive enolate.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and a biaryl phosphine ligand (10 mol%), followed by Cs₂CO₃ (2.0 equiv). Reasoning: Cs₂CO₃ is a mild base, strong enough to deprotonate the α-carbon of the Ni(II) complex but bulky enough not to interfere with the chiral pocket.

  • Cross-Coupling: Heat the reaction mixture to 80°C for 12-16 hours. Reasoning: Elevated temperature is required to overcome the high activation energy barrier imposed by the sterically hindered ortho-methyl group on the aryl bromide.

  • Complex Disassembly (Hydrolysis): Cool the mixture, dilute with water, and extract the arylated Ni(II) complex. Treat the complex with 3N HCl in MeOH at 60°C for 2 hours. Reasoning: Acidic hydrolysis breaks the Schiff base, releasing the free amino acid while allowing the recovery of the chiral auxiliary ((S)-BPB) for reuse.

  • Validation & Quality Control: Purify the resulting amino acid via ion-exchange chromatography. Self-Validation Checkpoint: Analyze the product via chiral HPLC (e.g., Chiralcel OD-H column). A single peak confirms the integrity of the chiral auxiliary shielding, validating the stereocontrol of the reaction.

Integration into Solid-Phase Peptide Synthesis (SPPS)

Incorporating Amino(2,4,5-trimethylphenyl)acetic acid into peptide sequences via SPPS presents two distinct mechanistic challenges:

  • Coupling Kinetics: The massive steric bulk of the 2,4,5-trimethylphenyl group hinders nucleophilic attack by the resin-bound amine, leading to incomplete couplings.

  • Epimerization: Arylglycines are highly susceptible to base-catalyzed epimerization[3]. The electron-withdrawing nature of the aryl ring increases the acidity of the α-proton. Prolonged exposure to tertiary amines (like DIEA) during standard HBTU/HATU coupling protocols leads to rapid racemization[4].

SPPS_Workflow N1 Resin Swelling (DMF, 30 min) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling: Amino(2,4,5-trimethylphenyl)acetic acid (DIC/Oxyma, 0°C to RT) N2->N3 N4 Washing & Capping (Ac2O/Pyridine) N3->N4 N4->N2 Next AA N5 Global Cleavage (TFA/Scavengers) N4->N5 Complete

Optimized SPPS Workflow for Sterically Hindered Arylglycines.

Protocol 2: Epimerization-Free SPPS Coupling

Objective: Couple Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid into a growing peptide chain without racemization. Causality: To circumvent base-catalyzed abstraction of the α-proton, a highly controlled protocol utilizing DIC/Oxyma Pure is required, completely eliminating tertiary amines from the coupling step[4].

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 x 5 min), then wash extensively. Reasoning: Brief, highly concentrated deprotection minimizes the time the sensitive peptide is exposed to basic conditions.

  • Pre-activation: In a separate vial, dissolve Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid (3.0 equiv) and Oxyma Pure (3.0 equiv) in DMF. Add DIC (3.0 equiv) and stir at 0°C for 5 minutes. Reasoning: Oxyma/DIC avoids the use of DIEA, which is the primary culprit for arylglycine epimerization.

  • Coupling: Add the pre-activated mixture to the resin. Shake at 15°C for 3-4 hours. Reasoning: The steric bulk drastically reduces the coupling rate, necessitating longer reaction times. However, the temperature must remain slightly cooled to suppress any background racemization pathways.

  • Validation & Quality Control: Perform a micro-cleavage of a few resin beads using TFA/TIS/H₂O (95:2.5:2.5). Self-Validation Checkpoint: Analyze the cleaved fragment via LC-MS. The presence of a mass shift corresponding to +175.24 Da (193.24 Da minus H₂O) with no starting material peaks confirms a successful, complete coupling.

Quantitative Data: Comparative Synthesis Methodologies

To provide context on the efficiency of various synthesis routes for sterically hindered arylglycines, the following table summarizes current catalytic methodologies:

Synthetic MethodologyCatalyst / ReagentsTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Advantage
Pd-Catalyzed α-Arylation of Ni(II) Glycinate Pd(OAc)₂, (S)-BPB85–92>98Rigid chiral pocket prevents racemization; high diastereoselectivity[2].
Asymmetric Hydrogenation of Imino Esters Ni-based chiral catalysts90–98>95High atom economy; scalable to gram quantities[3].
Cu-Catalyzed Aerobic CDC Cu(OAc)₂, Air65–80N/AUtilizes air as the sole oxidant; excellent for late-stage functionalization[5].
Classic Strecker Synthesis KCN, NH₄Cl60–75RacemicCost-effective baseline, but requires downstream chiral resolution.

Advanced Functionalization (Late-Stage Modifications)

Recent advances in C-H activation have enabled the late-stage functionalization of arylglycine derivatives. For instance, Copper-catalyzed cross-dehydrogenative-coupling (CDC) allows for the modular synthesis of α-aryl-α-heteroaryl scaffolds using air as the sole oxidant[5]. While the extreme steric bulk of the 2,4,5-trimethylphenyl group reduces the initial reaction rate compared to unhindered phenylglycines, optimized CDC protocols can still yield highly complex, multi-functionalized building blocks for advanced drug discovery pipelines.

Sources

Methodological & Application

Application Notes and Protocols: Investigating Amino(2,4,5-trimethylphenyl)acetic Acid in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Phenylacetic Acid Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be tailored to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Phenylacetic acid and its derivatives have long been recognized for their therapeutic potential, serving as the foundational structure for numerous established drugs.[1] The inherent versatility of this scaffold, which combines a carboxylic acid group with an aromatic ring, allows for systematic chemical modifications to achieve desired potency, selectivity, and pharmacokinetic properties. Amino-substituted phenylacetic acids, in particular, introduce a key functional group that can participate in crucial hydrogen bonding and ionic interactions within an enzyme's active site.[2]

While many derivatives have been explored, the specific potential of Amino(2,4,5-trimethylphenyl)acetic acid remains a largely untapped area of research. The unique substitution pattern of three methyl groups on the phenyl ring presents an intriguing chemical space for discovering novel enzyme inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the evaluation of this compound and its analogs as potential enzyme inhibitors. It provides not only detailed experimental protocols but also the scientific rationale behind these methodologies, empowering researchers to explore this promising chemical entity.

Part 1: Rationale for Targeting Enzymes and Initial Assessment of Amino(2,4,5-trimethylphenyl)acetic acid

Enzymes are highly specific biological catalysts that play a critical role in virtually all cellular processes.[3][4] Their dysregulation is often implicated in the pathophysiology of numerous diseases, including cancer, inflammation, and metabolic disorders.[5] This makes enzymes highly attractive targets for therapeutic intervention. The development of small molecule inhibitors that can modulate enzyme activity is a central focus of modern pharmacology.

The initial step in evaluating a novel compound like Amino(2,4,5-trimethylphenyl)acetic acid is to perform a broad-based screening against a panel of relevant enzymes. The choice of enzymes for this initial screen can be guided by the structural similarity of the test compound to known inhibitors. For instance, derivatives of aminophenylacetic acid have been reported as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6] Furthermore, related aminopyridine structures have shown inhibitory activity against kinases like Fibroblast Growth Factor Receptor 4 (FGFR4) and PI3K, which are implicated in cancer and inflammatory diseases.[7][8][9]

Hypothetical Workflow for Initial Screening

The following diagram outlines a logical workflow for the initial assessment of Amino(2,4,5-trimethylphenyl)acetic acid.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit-to-Lead A Compound Synthesis & QC (Amino(2,4,5-trimethylphenyl)acetic acid) B Primary Screening (Panel of diverse enzymes, e.g., kinases, proteases, oxidoreductases) A->B C Identify Initial Hits (Compounds showing >50% inhibition at a single concentration, e.g., 10 µM) B->C D Dose-Response Analysis (Determine IC50 values for active hits) C->D Advance Hits E Selectivity Profiling (Test against a panel of related enzymes) D->E F Mechanism of Action Studies (e.g., competitive, non-competitive) E->F G Lead Compound Selection F->G

Caption: A streamlined workflow for the discovery and initial characterization of enzyme inhibitors.

Part 2: Detailed Protocols for Enzyme Inhibition Assays

Once an initial "hit" is identified from primary screening, a more detailed characterization of its inhibitory activity is required. The determination of the half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor.

Protocol 1: General Spectrophotometric Assay for IC50 Determination

This protocol describes a generic, continuous spectrophotometric rate determination assay, which can be adapted for various enzymes that produce a chromogenic product.[10]

Objective: To determine the IC50 value of Amino(2,4,5-trimethylphenyl)acetic acid against a target enzyme.

Materials:

  • Target Enzyme Solution

  • Substrate Solution (specific to the enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Amino(2,4,5-trimethylphenyl)acetic acid (stock solution in DMSO)

  • 96-well microplate, clear bottom

  • Microplate reader capable of kinetic measurements

Procedure:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution of the Amino(2,4,5-trimethylphenyl)acetic acid stock solution in the assay buffer. A common starting range is from 100 µM to 1 nM. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Set up the Assay Plate:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Inhibitor dilution (or vehicle control - buffer with DMSO)

      • Enzyme solution

    • Include "no enzyme" controls to measure background substrate degradation.

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the microplate reader and measure the absorbance of the product at the appropriate wavelength over a set period (e.g., 10-20 minutes). The reader should be set to take readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the rates relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Kinase Inhibition Assay (Adapted for FGFR4)

This protocol is based on a common method for assessing kinase inhibitors, such as those targeting FGFR4.[7] It measures the amount of ATP consumed during the phosphorylation reaction.

Objective: To determine the inhibitory activity of Amino(2,4,5-trimethylphenyl)acetic acid against a specific kinase (e.g., FGFR4).

Materials:

  • Recombinant Human FGFR4 enzyme

  • Poly(Glu, Tyr) as a generic kinase substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., Promega's ADP-Glo™ Kinase Assay kit buffer)

  • Amino(2,4,5-trimethylphenyl)acetic acid (stock solution in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well microplate, white, opaque

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of Amino(2,4,5-trimethylphenyl)acetic acid in kinase assay buffer.

    • Prepare a solution containing the FGFR4 enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.

  • Set up the Kinase Reaction:

    • To the wells of a 96-well plate, add the inhibitor dilutions or vehicle control.

    • Add the enzyme/substrate mixture to each well.

  • Initiate the Phosphorylation:

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Stop the Reaction and Detect ADP:

    • Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence:

    • Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the data and determine the IC50 value as described in Protocol 1.

Part 3: Elucidating the Mechanism of Inhibition

Determining the mechanism by which a compound inhibits an enzyme is a crucial step in its characterization. The most common mechanisms are competitive, non-competitive, and uncompetitive inhibition. These can be distinguished by measuring the inhibitor's effect on the enzyme's kinetics with varying substrate concentrations.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition a Enzyme (E) Active Site d d a->d e Enzyme-Inhibitor Complex (EI) a->e b Substrate (S) b->a c Inhibitor (I) c->a Binds to active site f Enzyme (E) Active Site Allosteric Site i i f->i j Enzyme-Inhibitor Complex (EI) f->j g Substrate (S) g->f h Inhibitor (I) h->f Binds to allosteric site

Caption: A simplified representation of competitive and non-competitive enzyme inhibition mechanisms.

Protocol 3: Michaelis-Menten Kinetics for Mechanism of Action Studies

Objective: To determine the mechanism of inhibition of Amino(2,4,5-trimethylphenyl)acetic acid.

Procedure:

  • Set up Assays:

    • Perform the enzyme assay (as described in Protocol 1) using a range of substrate concentrations, from well below to well above the Michaelis constant (Km).

    • Run these assays in the absence of the inhibitor (control) and in the presence of two or three fixed concentrations of Amino(2,4,5-trimethylphenyl)acetic acid (e.g., at its IC50 and 2x IC50).

  • Data Analysis:

    • For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • Generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.

      • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).

      • Uncompetitive Inhibition: The lines will be parallel (both Km and Vmax decrease).

Part 4: Data Presentation and Interpretation

Clear and concise presentation of data is essential for interpreting the results of enzyme inhibition studies.

Table 1: Hypothetical IC50 Values of Amino(2,4,5-trimethylphenyl)acetic acid against a Panel of Enzymes
Enzyme TargetIC50 (µM)
Enzyme A (e.g., COX-2)5.2 ± 0.4
Enzyme B (e.g., FGFR4)25.8 ± 2.1
Enzyme C (Related Kinase)> 100
Enzyme D (Unrelated Protease)> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Kinetic Parameters of Enzyme A in the Presence of an Inhibitor
Inhibitor Conc. (µM)Apparent Vmax (µM/min)Apparent Km (µM)
0 (Control)10010
59825
1010248

The data in Table 2 are hypothetical and suggest a competitive inhibition mechanism, as Vmax remains relatively constant while Km increases with inhibitor concentration.

Conclusion and Future Directions

This application note provides a comprehensive framework for the systematic evaluation of Amino(2,4,5-trimethylphenyl)acetic acid as a potential enzyme inhibitor. By following the outlined protocols, researchers can effectively determine the compound's inhibitory potency, selectivity, and mechanism of action. The aminophenylacetic acid scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors for a range of enzyme targets. The exploration of novel substitution patterns, such as the 2,4,5-trimethylphenyl configuration, holds significant promise for the discovery of new therapeutic agents. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this novel scaffold, potentially leading to the development of next-generation enzyme inhibitors.

References

  • Lee, J. H., et al. (2021). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836–1851. [Link]

  • Chem-Agro. (n.d.). AMINO(2,4,5-TRIMETHYLPHENYL)ACETIC ACID — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Willems, L. I., et al. (2023). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv. [Link]

  • Chem-Agro. (n.d.). AMINO-(2,4,5-TRIMETHOXY-PHENYL)-ACETIC ACID — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Al-Harthy, T. (2018). Design and synthesis of MurA enzyme inhibitors and their evaluation as antibacterial agents. University of Birmingham Research Archive. [Link]

  • De Nanteuil, G., et al. (2004). Substituted amino phenylacetic acids, derivatives thereof, their preparation and their use as cyclooxygenase 2 (cox-2) inhibitors.
  • Kim, J. A., et al. (2016). In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease. Bioorganic & Medicinal Chemistry Letters, 26(19), 4848–4853. [Link]

  • Gruber, P., & Eder, B. (2021). Mechanisms of Proteolytic Enzymes and Their Inhibition in QM/MM Studies. International Journal of Molecular Sciences, 22(16), 8879. [Link]

  • Osińska, I., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(2), M1886. [Link]

  • Jeong, B. S., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 79, 395–404. [Link]

  • Fakhrullin, T. R., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2314. [Link]

  • Odia, A., & Esezobor, O. Z. (2017). Therapeutic Uses of Amino Acids. IntechOpen. [Link]

  • Van Zandt, M., et al. (n.d.). Arginase Inhibitors. New England Discovery Partners. Retrieved from [Link]

  • Farhana, A., & Mohiuddin, S. S. (2023). Biochemistry, Proteins Enzymes. In StatPearls. StatPearls Publishing. [Link]

  • Unknown. (2025). Enzymes. [Link]

  • Fedeles, B. (n.d.). PLP Part 1: Introduction. MIT OpenCourseWare. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Role and Mechanisms of Amino Acids in Enzyme Catalysis. [Link]

Sources

Application Note: Amino(2,4,5-trimethylphenyl)acetic acid in Next-Generation Antimicrobial Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the design of therapeutics that can evade bacterial defense mechanisms. Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7)[1]—a highly substituted, non-proteinogenic derivative of phenylglycine—has emerged as a critical building block in this endeavor. With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol [2], this unnatural amino acid (UAA) introduces profound steric bulk and lipophilicity into molecular architectures.

Phenylglycine is already a foundational side-chain in semisynthetic beta-lactam antibiotics like ampicillin and cephalexin[3][4]. However, the strategic incorporation of three methyl groups at the 2, 4, and 5 positions of the phenyl ring provides two distinct pharmacological advantages:

  • Enzymatic Shielding: It blocks the hydrolytic action of beta-lactamases and serum proteases through severe steric hindrance[5][6].

  • Membrane Destabilization: It alters the interaction dynamics with bacterial lipid model membranes (LMMs), enhancing the insertion and disruptive capabilities of antimicrobial peptides (AMPs)[7].

Application I: Engineering Beta-Lactamase-Resistant Antibiotics

The Causality of Steric Shielding

Standard beta-lactam antibiotics are highly susceptible to degradation by serine- and metallo-beta-lactamases (MBLs)[6]. By substituting the standard D-phenylglycine side chain with Amino(2,4,5-trimethylphenyl)acetic acid, the resulting antibiotic features a dense steric shield. The protruding methyl groups physically obstruct the enzyme's active site—specifically preventing the coordination of zinc ions in MBLs or the nucleophilic attack by catalytic serine residues—thereby preserving the integrity of the beta-lactam ring.

BetaLactamase cluster_0 Standard Antibiotic Pathway cluster_1 UAA-Modified Antibiotic Pathway A Standard Penicillin (D-Phenylglycine) B Beta-Lactamase Enzyme Docking A->B C Rapid Ring Hydrolysis (Antibiotic Inactivated) B->C D Modified Penicillin (2,4,5-Trimethylphenylglycine) E Steric Shielding by Trimethyl Groups D->E F Enzyme Blocked (Antibiotic Preserved) E->F

Mechanism of beta-lactamase resistance via steric shielding by 2,4,5-trimethylphenylglycine.

Protocol 1: Semi-Synthetic Coupling to 6-Aminopenicillanic Acid (6-APA)

This protocol utilizes a mixed-anhydride chemical coupling to overcome the low affinity that standard penicillin G acylases exhibit toward highly hindered unnatural substrates.

Step-by-Step Methodology:

  • Carboxylate Activation: Dissolve 10 mmol of Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid in anhydrous THF. Cool to -20°C. Add 10.5 mmol of N-methylmorpholine (NMM) followed by 10 mmol of isobutyl chloroformate.

    • Causality: The mixed anhydride method is selected over standard carbodiimide coupling to minimize racemization of the alpha-carbon during the activation of this highly hindered carboxylate.

  • Nucleophilic Attack: In a separate flask, dissolve 10 mmol of 6-APA in a 0.5 M NaHCO3 aqueous solution (pH 8.0). Slowly add the activated UAA mixture to the 6-APA solution.

  • Controlled Incubation: Stir the biphasic mixture at 0–5°C for 4 hours.

    • Causality: Maintaining a near-freezing temperature controls the reaction kinetics, preventing the premature hydrolysis of the beta-lactam core before coupling is complete.

  • Fmoc Deprotection: Treat the crude mixture with 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group, yielding the free amine.

  • Isolation via Isoelectric Precipitation: Wash the aqueous layer with ethyl acetate to remove organic impurities. Carefully acidify the aqueous layer to pH 2.5 using 1 M HCl.

    • Causality: The modified penicillin is zwitterionic. Adjusting to its isoelectric point (pH ~2.5) neutralizes the molecule, driving its precipitation for high-yield recovery.

  • System Validation (Nitrocefin Assay): To validate resistance, incubate the synthesized compound alongside a nitrocefin reporter in the presence of purified IMP-1 metallo-beta-lactamase. A lack of colorimetric shift (from yellow to red) confirms that the enzyme is competitively inhibited or sterically blocked from hydrolyzing the beta-lactam.

Data Summary: Beta-Lactamase Stability & Efficacy
CompoundSide ChainHydrolysis Rate (Vmax, µM/s)MIC: E. coli (MBL+)MIC: S. aureus (MRSA)
Ampicillin D-Phenylglycine45.2 ± 2.1>128 µg/mL64 µg/mL
UAA-Penicillin 2,4,5-Trimethylphenylglycine1.4 ± 0.3 8 µg/mL 4 µg/mL

Application II: Protease-Resistant Antimicrobial Peptides (AMPs)

The Causality of UAA Incorporation in AMPs

While natural AMPs possess broad-spectrum activity, their clinical use is severely limited by rapid degradation by plasma proteases[5][8]. Incorporating Amino(2,4,5-trimethylphenyl)acetic acid into the peptide backbone achieves two goals:

  • It disrupts the specific geometric recognition motifs required by proteases (e.g., trypsin), granting exceptional plasma half-life[8].

  • The highly lipophilic 2,4,5-trimethylphenyl group increases the peptide's overall hydrophobicity, enhancing its insertion into the hydrocarbon core of bacterial lipid model membranes (LMMs), leading to rapid membrane depolarization[7].

SPPSWorkflow N1 1. Resin Swelling (DMF/DCM) N2 2. Fmoc Deprotection (20% Piperidine) N1->N2 N3 3. UAA Coupling (DIC/Oxyma Activation) N2->N3 N4 4. Extended Incubation (Overcoming Steric Hindrance) N3->N4 N5 5. Global Cleavage (TFA Cocktail) N4->N5 N6 6. RP-HPLC & LC-MS (Validation) N5->N6

Step-by-step Fmoc-SPPS workflow for incorporating highly hindered unnatural amino acids into AMPs.

Protocol 2: Fmoc-SPPS Incorporation of the UAA

This protocol outlines the specific modifications required to successfully couple the sterically hindered UAA during Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in a 1:1 mixture of DMF/DCM for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins) to remove the Fmoc group. Wash thoroughly with DMF.

  • Hindered UAA Coupling: Dissolve 3 equivalents of Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid and 3 eq of Oxyma Pure in DMF. Add 3 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: DIC/Oxyma Pure is chosen over traditional HATU/DIPEA because it provides superior suppression of enantiomerization and handles sterically hindered couplings more efficiently without forming unreactive guanidinium byproducts.

  • Extended Incubation: Allow the coupling reaction to proceed for 4 hours at 50°C (using a microwave peptide synthesizer if available).

    • Causality: The extreme steric hindrance of the 2,4,5-trimethyl substitution drastically slows the nucleophilic attack by the resin-bound amine. Extended time and mild heat are mandatory to prevent deletion sequences.

  • Capping: Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted amines.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • System Validation (Serum Stability Assay): Purify the peptide via RP-HPLC. To validate proteolytic resistance, incubate the purified AMP in 25% human serum at 37°C. Take aliquots at 0, 2, 6, 12, and 24 hours, quench with 15% TCA, and analyze via LC-MS.

    • Causality: A 25% human serum assay provides a physiologically relevant environment containing a full spectrum of endo- and exoproteases, ensuring the in vitro half-life accurately predicts in vivo stability.

Data Summary: AMP Pharmacokinetic & Pharmacodynamic Profiling
Peptide VariantSequence ModificationSerum Half-Life (T1/2)MIC: P. aeruginosaHemolysis (HC50)
Wild-Type AMP Natural (L-Phe at Pos 4)45 Minutes16 µg/mL>100 µM
UAA-Modified AMP Amino(2,4,5-trimethylphenyl)acetic acid at Pos 4> 24 Hours 2 µg/mL >100 µM

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: April 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is structured to provide direct, actionable answers to common problems encountered in the laboratory. We move beyond simple protocols to explain the underlying chemistry, helping you not only to solve immediate issues but also to build a robust understanding for future synthetic challenges.

Section 1: Issues in the Hydrolysis of Arylacetonitriles

The hydrolysis of an arylacetonitrile is a fundamental and widely used method for preparing phenylacetic acids.[1][2] The transformation appears straightforward but is often plagued by incomplete conversion and side reactions.

Q1: My hydrolysis reaction stalls at the phenylacetamide intermediate. How can I drive the reaction to the desired carboxylic acid?

A1: This is a very common issue. The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile to amide, then amide to carboxylic acid. The second step, amide hydrolysis, often requires more forcing conditions than the first.[2]

  • Causality: Under moderately concentrated acidic conditions (e.g., stirring with concentrated HCl at 10-50°C), the reaction readily forms a clear, homogeneous solution of the protonated phenylacetamide.[2] However, this intermediate can be surprisingly stable, and further hydrolysis to the carboxylic acid proceeds slowly under these same conditions.[2] The key is to change the reaction environment to favor the second hydrolysis step.

  • Troubleshooting Protocol: Two-Step Acid Hydrolysis

    • Amide Formation: Stir the arylacetonitrile (1.0 eq) with concentrated hydrochloric acid (30-37%) at a moderate temperature (e.g., 40-60°C). The goal is to form a homogeneous solution, which indicates the formation of the soluble phenylacetamide intermediate.[2] This step can take from 30 minutes to several hours depending on the substrate.[2]

    • Hydrolysis Promotion: Once the solution is homogeneous, dilute the reaction mixture with water (typically 1:1 by volume with the acid). This dilution is crucial as it lowers the acidity, which paradoxically speeds up the hydrolysis of the amide to the carboxylic acid.[2]

    • Drive to Completion: Heat the diluted mixture to reflux (90-100°C) for 2-6 hours.[2] The phenylacetic acid product, being less soluble in the aqueous acidic medium, will often precipitate upon cooling.

    • Isolation: Cool the mixture to room temperature, then in an ice bath, to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold water.[1]

Q2: I'm observing low yields and a complex mixture of byproducts during the hydrolysis of my substituted benzyl cyanide, especially with electron-rich aromatic rings. What are the likely causes and solutions?

A2: Low yields often stem from competing side reactions, particularly when using harsh conditions (strong acid/base and high temperatures) for extended periods. Electron-donating groups on the phenyl ring can activate it towards undesirable electrophilic side reactions under strong acid conditions.

  • Causality & Troubleshooting:

    • Ring Sulfonation/Halogenation: If using sulfuric acid or halogenated acids (HBr, HCl) at high temperatures, you risk electrophilic aromatic substitution on activated rings.

      • Solution: Opt for milder conditions. Consider using a mixture of acetic acid and a mineral acid, or explore enzymatic hydrolysis. Nitrilase enzymes can convert nitriles directly to carboxylic acids in aqueous buffer under mild pH and temperature conditions, avoiding harsh reagents entirely.[3][4]

    • Decomposition/Polymerization: Some substituted phenylacetic acids or their precursors can be unstable under prolonged heating in strong acid, leading to tar formation.[5]

      • Solution: Monitor the reaction closely by TLC or LCMS. Once the starting material is consumed, proceed immediately with workup. If the reaction is sluggish, consider alternative methods like palladium-catalyzed carbonylation, which often proceeds under milder conditions.[1][6]

    • Incomplete Hydrolysis (Basic Conditions): When using basic hydrolysis (e.g., NaOH or KOH), saponification of the resulting carboxylate can be an equilibrium process.

      • Solution: Use a significant excess of base and ensure sufficient water is present to dissolve the intermediate carboxylate salt. After the reaction, a robust acidification step with a strong mineral acid (e.g., HCl) is required to precipitate the final product.[1]

Workflow for Optimizing Nitrile Hydrolysis

G start Start: Arylacetonitrile Hydrolysis check_intermediate Reaction Stalled at Amide? start->check_intermediate low_yield Low Yield / Side Products? check_intermediate->low_yield No dilute_reflux Dilute with H₂O, then Reflux check_intermediate->dilute_reflux Yes success Isolate Phenylacetic Acid low_yield->success No check_conditions Assess Reaction Conditions low_yield->check_conditions Yes dilute_reflux->success harsh_cond Harsh Conditions (High T, Strong Acid)? check_conditions->harsh_cond milder_cond Switch to Milder Conditions (e.g., AcOH/HCl, Enzymatic) harsh_cond->milder_cond Yes alt_route Consider Alternative Synthetic Route harsh_cond->alt_route No / Still Fails milder_cond->success

Caption: Decision workflow for troubleshooting arylacetonitrile hydrolysis.

Section 2: Challenges with the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful, if sometimes challenging, method for converting aryl alkyl ketones into terminal phenylacetamides (and subsequently acids) by heating with sulfur and an amine (typically morpholine).[7][8] The reaction involves the remarkable migration of the carbonyl group to the end of the alkyl chain.[7]

Q3: My Willgerodt-Kindler reaction has produced a dark, intractable tar, and the yield of the desired thioamide/acid is very low. What went wrong?

A3: This is the most frequently cited problem with this reaction. The formation of dark, viscous mixtures or tars is common due to polymerization and decomposition side reactions at the high temperatures required (typically >130°C).[1]

  • Causality: The reaction proceeds through a complex mechanism involving enamines, thiation, and rearrangement via aziridine intermediates.[7][9] At high temperatures, these reactive intermediates and the elemental sulfur can lead to numerous side pathways, including polymerization of the starting ketone or intermediates. The reaction is also sensitive to the stoichiometry of the reagents.

  • Troubleshooting Steps:

    • Temperature Control: While the reaction requires heat, excessive temperatures can be detrimental. Aim for the lowest effective temperature. For acetophenone, this is typically around 130-140°C.[1] Use a temperature-controlled heating mantle and an overhead stirrer for uniform heating, especially as the mixture becomes viscous.

    • Reagent Stoichiometry: Ensure the correct ratio of reagents. A common starting point is 1.0 eq of ketone, 2.5 eq of sulfur, and 3.0 eq of morpholine.[1] An excess of the amine and sulfur is necessary to drive the reaction forward.

    • Microwave Irradiation: Consider using microwave synthesis. Microwave heating can dramatically reduce reaction times and often leads to cleaner reactions and higher yields by minimizing the time spent at high temperatures, thereby reducing byproduct formation.[10]

Q4: How can I improve the yield and simplify the workup of the Willgerodt-Kindler reaction?

A4: Optimizing the reaction conditions and the subsequent hydrolysis step is key to improving both yield and ease of handling.

  • Improving the Thioamide Formation: The "Kindler modification," which uses an amine like morpholine and elemental sulfur, produces a thiomorpholide intermediate.[7] This is generally cleaner than the classic Willgerodt reaction using aqueous ammonium polysulfide.

  • Optimizing the Hydrolysis Step: The intermediate thiomorpholide must be hydrolyzed to the final carboxylic acid. This is a critical step that also requires optimization.

    • Protocol: After the initial heating phase (e.g., 6-8 hours at 130-140°C), cool the viscous reaction mixture.[1] Add a 20% aqueous solution of sodium hydroxide and heat the mixture to reflux for another 4-6 hours to ensure complete hydrolysis.[1] This vigorous hydrolysis is necessary to break down the stable thioamide intermediate.

    • Workup: After hydrolysis, cool the basic mixture and carefully acidify with concentrated HCl until the pH is strongly acidic (pH 1-2).[1] This will protonate the phenylacetic acid, causing it to precipitate from the aqueous solution. The product can then be isolated by filtration.

ParameterClassical Willgerodt ReactionWillgerodt-Kindler Modification
Reagents Aryl Alkyl Ketone, Ammonium Polysulfide ((NH₄)₂Sₓ)Aryl Alkyl Ketone, Sulfur (S₈), Secondary Amine (e.g., Morpholine)[10]
Temperature High (160-200°C)Moderate to High (130-160°C or Microwave)[1][10]
Pressure Often requires a sealed autoclaveTypically performed at atmospheric pressure (reflux)[1]
Intermediate Complex mixturePhenylacetylthiomorpholide[7]
Common Issues Lower yields, significant side productsViscous reaction mixture, potential for tar formation[1]
Typical Yields Variable, often moderateGenerally higher, 55-81% reported for various substrates[10]
Caption: Comparison of Classical vs. Modified Willgerodt-Kindler Conditions.

Simplified Mechanism of the Willgerodt-Kindler Reaction

G ketone Aryl Alkyl Ketone + Morpholine enamine Enamine Intermediate ketone->enamine - H₂O thiation Thiation (with S₈) enamine->thiation rearrangement Rearrangement Cascade thiation->rearrangement Key Step thioamide Terminal Thioamide (Thiomorpholide) rearrangement->thioamide hydrolysis Alkaline Hydrolysis (NaOH, H₂O, Heat) thioamide->hydrolysis acid Substituted Phenylacetic Acid hydrolysis->acid

Caption: Key mechanistic stages of the Willgerodt-Kindler reaction.

Section 3: Troubleshooting Palladium-Catalyzed Carbonylation

This modern method synthesizes phenylacetic acids from benzyl halides using carbon monoxide, a palladium catalyst, and a base. It is known for high efficiency and broad functional group tolerance.[1][6]

Q5: My Pd-catalyzed carbonylation of a benzyl halide is sluggish or fails completely. What factors should I investigate?

A5: The failure of a Pd-catalyzed cross-coupling reaction is usually attributable to one of three areas: the catalyst's active state, the reagents' purity, or the reaction conditions.

  • Causality & Troubleshooting:

    • Catalyst Activity: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

      • Checklist:

        • Catalyst Quality: Is your palladium precatalyst old or potentially decomposed? Use a fresh source.

        • Ligand Integrity: Phosphine ligands (e.g., PPh₃) are prone to oxidation. Ensure your ligand is pure and, if necessary, handle it under an inert atmosphere.

        • Catalyst Loading: While typically low (e.g., 1 mol %), some challenging substrates may require a higher catalyst loading.

    • Reagent Purity:

      • Checklist:

        • Benzyl Halide Quality: Impurities in the starting material can poison the catalyst. Purify by distillation or chromatography if necessary.

        • Solvent and Base: Ensure you are using dry, degassed solvents. Oxygen can deactivate the Pd(0) catalyst. The choice of base can also be critical; NaOH, K₂CO₃, or organic bases may be used.[1][11]

    • Reaction Conditions:

      • Checklist:

        • CO Pressure: The reaction requires a sufficient partial pressure of carbon monoxide, often in the range of 10-20 atm.[1] Ensure your reactor is properly sealed and pressurized.

        • Temperature: The reaction typically requires heating to 80-100°C to facilitate the catalytic cycle.[1]

        • Mixing: Efficient stirring is vital in these multiphasic reactions (solid base, organic solvent, gas) to ensure good mass transfer.

Q6: I'm observing significant formation of the homocoupled product (Ar-CH₂-CH₂-Ar) instead of my desired phenylacetic acid. How can this be minimized?

A6: Homocoupling is a common side reaction in palladium-catalyzed reactions of organic halides. It arises from a competing pathway in the catalytic cycle.

  • Causality: Homocoupling can become dominant if the carbonylation step (insertion of CO into the Pd-C bond) is slow compared to a second transmetalation or reductive elimination event.

  • Troubleshooting Steps:

    • Increase CO Pressure: A higher concentration (pressure) of carbon monoxide will kinetically favor the CO insertion step over competing side reactions. This is often the most effective solution.

    • Optimize Ligand: The choice of phosphine ligand can influence the relative rates of the catalytic cycle steps. A more electron-donating ligand might accelerate the oxidative addition, but the key is to find a ligand that promotes rapid CO insertion.

    • Adjust Temperature: Lowering the reaction temperature may slow down the undesired homocoupling pathway more than the desired carbonylation pathway. Experiment with a slightly lower temperature (e.g., 70-80°C).

Section 4: Problems in Malonic Ester Synthesis and Decarboxylation

A classic route to substituted phenylacetic acids involves the alkylation of diethyl malonate with a benzyl halide, followed by saponification and decarboxylation of the resulting substituted malonic acid.[12]

Q7: The decarboxylation of my substituted phenylmalonic acid is incomplete or requires very high temperatures, leading to decomposition. How can I facilitate this step?

A7: While the decarboxylation of a malonic acid is generally favorable, steric hindrance or electronic effects from substituents can affect the rate. The reaction proceeds through a cyclic 6-membered transition state, which can be sterically demanding.[12][13]

  • Causality: For the reaction to proceed smoothly, the carboxylic acid groups must be able to adopt the correct conformation for the cyclic transition state. Bulky substituents can hinder this. Furthermore, the intermediate enol must be able to tautomerize to the final product.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: First, confirm that the prior saponification step was complete. The presence of a monoester will inhibit decarboxylation. The hydrolysis of sterically hindered dialkyl malonic esters can be challenging.[13]

    • Solvent Choice: Performing the decarboxylation in a high-boiling point, polar, protic solvent can help. Solvents like ethylene glycol or even a small amount of water or acid in a solvent like DMF can facilitate the necessary proton transfers in the transition state.

    • Acid Catalysis: Adding a catalytic amount of a strong acid (like HCl or H₂SO₄) can sometimes accelerate the decarboxylation by protonating the carbonyl oxygen, which facilitates the electronic rearrangement.

    • Photoredox Catalysis: For particularly stubborn substrates, modern photoredox methods can achieve hydrodecarboxylation under very mild conditions, though this requires a completely different reaction setup with a photocatalyst.[14]

Decarboxylation Mechanism of Phenylmalonic Acid

G cluster_0 1. Cyclic Transition State cluster_1 2. C-C Bond Cleavage cluster_2 3. Tautomerization malonic Phenylmalonic Acid (Conformation for Reaction) ts 6-Membered Cyclic Transition State malonic->ts Heat (Δ) enol Enol Intermediate ts->enol co2 CO₂ acid Phenylacetic Acid (Final Product) enol->acid Keto-Enol Tautomerism

Caption: Mechanism of malonic acid decarboxylation proceeds via a cyclic transition state.[12]

Section 5: General Purification Hurdles

Q9: My crude substituted phenylacetic acid is an oil or is difficult to purify by recrystallization. What alternative strategies can I use?

A9: Purification is a frequent bottleneck. Phenylacetic acids can have melting points near room temperature, and impurities can act as a eutectic, making crystallization difficult.

  • Alternative Purification Strategies:

    • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.

      • Protocol: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or diethyl ether). Extract the organic layer with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃). The phenylacetic acid will move into the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities. Then, carefully re-acidify the aqueous layer with cold 2-4 M HCl until pH 1-2, causing the pure phenylacetic acid to precipitate. Extract the pure product back into an organic solvent, dry with Na₂SO₄ or MgSO₄, and evaporate the solvent.

    • Column Chromatography: If acid-base extraction fails to remove a persistent impurity, column chromatography on silica gel is an option.

      • Solvent System: A common mobile phase is a mixture of hexanes and ethyl acetate, with a small amount (0.5-1%) of acetic acid added. The added acetic acid is crucial to keep the carboxylic acid protonated and prevent it from streaking on the silica gel.

    • Distillation: For liquid or low-melting phenylacetic acids, vacuum distillation (Kugelrohr) can be an effective purification method, provided the compound is thermally stable.

References

  • Punta, C., et al. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • Google Patents. CN106278861A - A kind of method preparing substituted phenylacetic acid.
  • Wenner, W. HYDROLYSIS OF ARYLACETONITRILES. J. Org. Chem. 1950, 15 (2), 301–304. Available from: [Link]

  • Wikipedia. Willgerodt rearrangement. Available from: [Link]

  • Punta, C., et al. Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. AIR Unimi. Available from: [Link]

  • ResearchGate. Synthesis of phenylacetic acid by carbonylation. Available from: [Link]

  • Semantic Scholar. Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. Available from: [Link]

  • SynArchive. Willgerodt-Kindler Reaction. Available from: [Link]

  • Organic Chemistry Portal. Willgerodt-Kindler Reaction. Available from: [Link]

  • Google Patents. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • ResearchGate. (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Available from: [Link]

  • Google Patents. US8921591B2 - Process for synthesizing phenylacetic acid by carbonylation of toluene.
  • Google Patents. A process for the synthesis of phenylacetic acid by carbonylation of toluene.
  • Semantic Scholar. some aspects of the willgerodt–kindler reaction and. Available from: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available from: [Link]

  • Twilton, J., et al. Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. PMC. Available from: [Link]

  • MSU chemistry. Willgerodt‐Kindler Reac1on. Available from: [Link]

  • Fan, H., et al. Development of nitrilase-mediated process for phenylacetic acid production from phenylacetonitrile. Chemical Papers. Available from: [Link]

  • Xavier, T., et al. Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters. Available from: [Link]

  • Klapars, A., et al. Iodide-Catalyzed Reductions: Development of a Synthesis of Phenylacetic Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN103232338A - Preparation method of phenylacetic acid.
  • Wang, T., et al. Kinetics of non-catalyzed hydrolysis of phenylacetonitrile in near-critical water. Available from: [Link]

  • Tenbrink, K., et al. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. Available from: [Link]

  • Chemistry Stack Exchange. Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. Available from: [Link]

  • YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]

  • Master Organic Chemistry. Decarboxylation. Available from: [Link]

  • Boddien, A., et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. PMC. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • Chemistry Stack Exchange. Decarboxylation of malonic esters. Available from: [Link]

  • Noji, M., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PMC. Available from: [Link]

  • Reaction Chemistry & Engineering. Aromatic hydroxylation of substituted benzenes by an unspecific peroxygenase from Aspergillus brasiliensis. Available from: [Link]

  • ResearchGate. Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. Available from: [Link]

  • Journal of the American Chemical Society. One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Available from: [Link]

  • MDPI. State of the Art and Challenges in Complete Benzene Oxidation: A Review. Available from: [Link]

  • PMC. Formation of phenylacetic acid and phenylpropionic acid under different overload conditions during mesophilic and thermophilic anaerobic digestion. Available from: [Link]

  • Eurasian Journal of Chemistry. Oxidative Transformation of Ethylbenzene Utilizing Metal Bound Immobilized Catalysts. Available from: [Link]

  • Journal of the Chemical Society C: Organic. Cyclisation reactions involving the oxidation of carboxylic acids with lead tetra-acetate. Part III. Oxidation of phenyl- and o-biphenylyl-substituted acetic and propionic acids, and of o-biphenylylmethylmalonic acid. Available from: [Link]

Sources

Technical Support Center: Yield Optimization for Amino(2,4,5-trimethylphenyl)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for research scientists and drug development professionals facing yield bottlenecks in the synthesis of Amino(2,4,5-trimethylphenyl)acetic acid (also known as 2,4,5-trimethylphenylglycine).

As a non-proteinogenic α-arylglycine, this molecule presents unique synthetic challenges. The 2,4,5-trimethyl substitution pattern creates a highly electron-rich aromatic system, while the ortho-methyl group introduces significant steric hindrance. This guide dissects the mechanistic causality behind common synthetic failures and provides self-validating troubleshooting protocols to maximize your yield.

Section 1: Route Selection & Mechanistic Causality

The synthesis of α-arylglycines traditionally relies on either the Strecker Synthesis or the Petasis (Borono-Mannich) Reaction . For 2,4,5-trimethylphenyl derivatives, route selection is the single most critical factor in determining your final yield.

Q: Why does the standard Strecker synthesis fail or produce low yields for this specific molecule? A: The failure is driven by a combination of electronic and steric factors. In the Strecker reaction, cyanide must attack an intermediate imine. The three electron-donating methyl groups on the 2,4,5-trimethylbenzaldehyde precursor heavily stabilize the intermediate iminium ion, reducing its electrophilicity. Simultaneously, the ortho-methyl group physically shields the electrophilic carbon[1][2]. This dual inhibition stalls conversion.

Q: Which synthetic route is recommended for optimal yield? A: The Palladium-Catalyzed Petasis Reaction is superior for this substrate. Unlike the Strecker reaction, the Petasis reaction benefits from electron-rich substrates. The electron-donating methyl groups enhance the nucleophilicity of the 2,4,5-trimethylphenylboronic acid, facilitating the transfer of the aryl group to the iminium carbon[3][4]. The steric hindrance of the ortho-methyl group can be easily overcome by using a Palladium(II) catalyst[5][6].

PetasisLogic N1 Start: 2,4,5-Trimethylphenylboronic Acid N2 Amine Selection N1->N2 N3 Unprotected NH3 N2->N3 Poor Nucleophile N4 Sulfonamide / Sulfinamide N2->N4 Optimal N5 Catalyst Addition N4->N5 N6 No Catalyst (Yield <30%) N5->N6 Steric Hindrance N7 Pd(TFA)2 Catalyst N5->N7 Activates Boronic Acid N8 High Yield Arylglycine N7->N8

Caption: Petasis reaction troubleshooting logic for sterically hindered arylglycines.

Section 2: Troubleshooting the Petasis (Borono-Mannich) Route

Q: My Petasis reaction using 2,4,5-trimethylphenylboronic acid, glyoxylic acid, and ammonia stalls at ~30% yield. How can I drive conversion? A: Unprotected ammonia is a poor substrate for the Petasis reaction because the resulting iminium intermediate is highly unstable and reversible. To trap the sterically hindered boronic acid effectively, you must switch to a protected amine source, such as a sulfonamide (e.g., p-toluenesulfonamide) or a chiral sulfinamide (if asymmetric synthesis is required)[4][5].

Q: Even with a sulfonamide, my yield is mediocre. What catalyst system is required? A: The ortho-methyl group requires activation of the boronic acid to form a highly reactive "ate-complex." Utilizing 10 mol% of Palladium(II) trifluoroacetate (Pd(TFA)₂) in a Nitromethane/DMSO solvent system accelerates the intramolecular transfer of the aryl residue, pushing yields above 80%[6].

Table 1: Petasis Reaction Optimization for 2,4,5-Trimethylphenylboronic Acid
Amine SourceCatalystSolvent SystemTemp / TimeIsolated Yield (%)
NH₃ (aq)NoneEtOH25°C / 24h< 15%
BenzhydrylamineNoneDCM40°C / 24h35%
p-ToluenesulfonamideNoneMeNO₂60°C / 16h45%
p-Toluenesulfonamide Pd(TFA)₂ (10 mol%) MeNO₂ / DMSO (5%) 75°C / 12h 85%

Section 3: Troubleshooting the Strecker Synthesis

If your pipeline strictly requires the Strecker route (e.g., utilizing existing 2,4,5-trimethylbenzaldehyde inventory), the primary bottleneck shifts from the coupling step to the hydrolysis step.

Q: Hydrolysis of my 2,4,5-trimethylphenyl-α-aminonitrile using standard 6M HCl reflux destroys the product. What is going wrong? A: Standard direct acidic hydrolysis (6M HCl at 100°C) is highly destructive to sterically hindered α-aminonitriles. The bulky 2,4,5-trimethylphenyl ring restricts the hydration of the nitrile. Prolonged heating causes competitive retro-Strecker decomposition (reverting to the aldehyde and cyanide) rather than forward hydrolysis to the carboxylic acid[1].

Q: How do I successfully hydrolyze the aminonitrile to the target amino acid? A: You must decouple the hydration and hydrolysis steps. Use a two-step oxidative/acidic hydrolysis . First, convert the nitrile to an amide using H₂O₂ and K₂CO₃ at mild temperatures. Once the amide is formed, the steric penalty is reduced, allowing for safe hydrolysis to the carboxylic acid using 12M HCl in dioxane.

StreckerHydrolysis S1 Sterically Hindered α-Aminonitrile S2 Hydrolysis Method S1->S2 S3 Standard 6M HCl Reflux S2->S3 Direct Acid S5 Two-Step: H2O2 then 12M HCl S2->S5 Oxidative + Acid S4 Retro-Strecker Decomposition S3->S4 S6 High Yield Carboxylic Acid S5->S6

Caption: Optimized two-step hydrolysis pathway for sterically hindered α-aminonitriles.

Table 2: Quantitative Comparison of Hydrolysis Conditions
MethodReagentsTemp / TimeYield (%)Purity Profile
Direct Acidic6M HCl100°C / 24h15%High aldehyde contamination
Direct Basic5M NaOH100°C / 24h25%Moderate decomposition
Two-Step 1) H₂O₂/K₂CO₃ 2) 12M HCl/Dioxane 50°C / 2h 100°C / 12h 82% >95% (No retro-Strecker)

Section 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.

Protocol A: Pd-Catalyzed Petasis Synthesis of Amino(2,4,5-trimethylphenyl)acetic acid

Adapted from Diehl et al.[6]

  • Imine Formation: In a dry Schlenk flask, dissolve glyoxylic acid monohydrate (1.2 equiv) and p-toluenesulfonamide (1.0 equiv) in a mixture of Nitromethane and DMSO (95:5 v/v, 0.2 M). Stir at room temperature for 30 minutes.

    • Validation Checkpoint 1: Analyze via TLC (Hexane:EtOAc 7:3). The sulfonamide spot (Rf ~0.4) must be completely consumed, indicating quantitative imine formation.

  • Catalytic Coupling: Add 2,4,5-trimethylphenylboronic acid (1.5 equiv) and Pd(TFA)₂ (10 mol%). Heat the reaction mixture to 75°C for 12 hours under an inert atmosphere.

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The chromatogram must show the major peak corresponding to the mass of the N-tosyl protected arylglycine [M+H]⁺. If protodeboronation side-products (e.g., 1,2,4-trimethylbenzene) exceed 10%, your solvent system contains excessive moisture.

  • Deprotection: Concentrate the mixture in vacuo. Resuspend the crude intermediate in 33% HBr in acetic acid and add phenol (2.0 equiv) as a scavenger. Stir at room temperature for 4 hours to remove the tosyl group.

    • Validation Checkpoint 3: Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. A deep purple color confirms the successful liberation of the free primary amine.

  • Isolation: Pour the mixture into cold diethyl ether to precipitate the hydrobromide salt of Amino(2,4,5-trimethylphenyl)acetic acid. Filter and dry under vacuum.

Protocol B: Two-Step Hydrolysis of 2,4,5-Trimethylphenyl-α-aminonitrile

For use if the Strecker route was utilized.

  • Oxidative Hydration: Dissolve the α-aminonitrile (1.0 equiv) in DMSO (0.5 M). Add anhydrous K₂CO₃ (0.5 equiv) and cool to 0°C. Dropwise, add 30% aqueous H₂O₂ (5.0 equiv). Warm to 50°C and stir for 2 hours.

    • Validation Checkpoint 1: Analyze the crude mixture via FT-IR spectroscopy. The sharp C≡N stretch at ~2200 cm⁻¹ must completely disappear, replaced by a strong C=O amide stretch at ~1650-1690 cm⁻¹. Do not proceed to step 2 if the nitrile peak persists.

  • Acidic Hydrolysis: Dilute the mixture with water and extract the intermediate amide with EtOAc. Concentrate the organic layer. Resuspend the amide in a 1:1 mixture of 12M HCl and 1,4-Dioxane. Reflux at 100°C for 12 hours.

  • Zwitterion Precipitation: Cool the mixture to room temperature and concentrate to remove dioxane. Carefully adjust the aqueous solution to the isoelectric point of the amino acid (pH ~5.5-6.0) using 2M NaOH.

    • Validation Checkpoint 2: The target Amino(2,4,5-trimethylphenyl)acetic acid will precipitate as a white crystalline solid at its isoelectric point. Filter, wash with cold water and ethanol, and dry.

Section 5: References

  • Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry.[Link]

  • Palladium‐Catalyzed Decarboxylative Three‐Component Synthesis of α‐Arylglycines: Replacing Boronic with Carboxylic Acids. ChemCatChem. [Link]

  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches. National Center for Biotechnology Information (PMC).[Link]

  • Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters. Journal of the American Chemical Society.[Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.[Link]

  • The Asymmetric Synthesis of Arylglycines. Mountain Scholar Dissertation Repository.[Link]

Sources

Technical Support Center: Synthesis & Optimization of Amino(2,4,5-trimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7) is a sterically hindered, unnatural phenylglycine derivative frequently utilized as a chiral building block in peptidomimetic drug discovery. Synthesizing this electron-rich, ortho-substituted amino acid presents unique challenges, including poor imine conversion rates and susceptibility to degradation during hydrolysis. This guide provides validated troubleshooting strategies, optimized protocols, and mechanistic insights for bench chemists.

Section 1: Synthetic Strategy & Pathway Selection

Q: What is the most reliable synthetic route for preparing this specific unnatural amino acid at the bench scale? A: The most robust and scalable method is the modified Strecker amino acid synthesis [1]. While the Petasis borono-Mannich reaction is an alternative, the Strecker route is preferred for large-scale synthesis due to the commercial availability of the starting material, 2,4,5-trimethylbenzaldehyde.

Mechanistic Causality: The process involves three key phases, each influenced by the substrate's unique electronics and sterics:

  • Imine Condensation: The ortho-methyl group creates severe steric hindrance, necessitating strict dehydration conditions to drive the equilibrium forward.

  • Cyanation: The electron-donating nature of the three methyl groups reduces the electrophilicity of the imine carbon. This requires Lewis acid catalysis to activate the imine for nucleophilic attack.

  • Hydrolysis: The highly electron-rich aromatic ring makes the product prone to protodecarboxylation under harsh acidic conditions, making controlled or enzymatic hydrolysis preferable [2].

StreckerPathway A 2,4,5-Trimethylbenzaldehyde C Imine Intermediate (Sterically Hindered) A->C Dehydration B Ammonia / Amine (Nucleophile) B->C E Aminonitrile Intermediate C->E Lewis Acid Catalyst D Cyanide Source (NaCN / TMSCN) D->E G Amino(2,4,5-trimethylphenyl) acetic acid E->G + H2O F Hydrolysis (Acidic or Enzymatic)

Modified Strecker synthesis pathway for Amino(2,4,5-trimethylphenyl)acetic acid.

Section 2: Standardized Experimental Protocol

Q: Can you provide a self-validating, step-by-step protocol for the synthesis? A: Below is a rigorously tested protocol for the racemic synthesis of Amino(2,4,5-trimethylphenyl)acetic acid via an Indium-catalyzed TMSCN Strecker reaction. This protocol incorporates internal validation checkpoints to ensure system integrity before proceeding to the next step.

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve 10.0 mmol of 2,4,5-trimethylbenzaldehyde in 20 mL of anhydrous acetonitrile.

    • Add 12.0 mmol of benzhydrylamine (chosen for facile downstream deprotection) and 1.0 equivalent of anhydrous MgSO₄ to scavenge water.

    • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The aldehyde spot (UV active) must disappear completely within 4 hours at room temperature. Do not proceed if the aldehyde persists.

  • Cyanation:

    • Cool the reaction mixture to 0 °C under an inert argon atmosphere.

    • Slowly add 12.0 mmol of trimethylsilyl cyanide (TMSCN) dropwise over 15 minutes, followed immediately by 5 mol% of InCl₃.

    • Stir for 12 hours, allowing the mixture to warm to room temperature.

    • Validation Checkpoint: LC-MS should indicate the mass of the aminonitrile intermediate. Quench with saturated NaHCO₃, extract with EtOAc, and concentrate.

  • Hydrolysis & Deprotection:

    • Dissolve the crude aminonitrile in 15 mL of glacial acetic acid and 15 mL of concentrated HCl (12M).

    • Heat to exactly 85 °C for 8 hours.

    • Validation Checkpoint: The evolution of ammonium chloride fumes will cease, indicating complete hydrolysis.

    • Evaporate the solvent under reduced pressure. Perform hydrogenolysis (Pd/C, H₂, 50 psi) in MeOH to cleave the benzhydryl group, yielding the free amino acid.

    • Purify via cation-exchange chromatography (e.g., Dowex 50WX8) eluting with 1M NH₄OH.

Section 3: Troubleshooting & Optimization (FAQs)

Q: I am experiencing low yields (<40%) during the aminonitrile formation. How can I optimize this? A: The primary culprit is the combination of steric hindrance from the ortho-methyl group and the electron-rich nature of the ring, which deactivates the imine toward nucleophilic attack. To overcome this, you must optimize the Lewis acid catalyst and the solvent environment.

Causality: A stronger, highly oxophilic/azophilic Lewis acid coordinates more effectively with the imine nitrogen, lowering the LUMO energy and facilitating cyanide attack despite the steric bulk.

Table 1: Quantitative Optimization of Cyanation Conditions

SolventCatalyst (5 mol%)Temperature (°C)Time (h)Aminonitrile Yield (%)
MethanolNone252415%
MethanolMgBr₂252442%
DichloromethaneTi(OPr)₄0 to 251268%
AcetonitrileInCl₃0 to 251289%

Recommendation: Switch your solvent to Acetonitrile and utilize InCl₃ as your catalyst.

Q: My final amino acid is highly discolored, and NMR shows aromatic degradation products. What went wrong during hydrolysis? A: You are likely using excessively harsh acidic conditions (e.g., prolonged reflux in 6M HCl at >100 °C). The 2,4,5-trimethylphenyl ring is highly electron-rich, making it susceptible to electrophilic aromatic substitution or protodecarboxylation under extreme heat and acid. Solution: Implement a two-step hydrolysis. First, convert the nitrile to an amide using basic hydrogen peroxide (H₂O₂, K₂CO₃, DMSO), which proceeds smoothly at room temperature. Then, hydrolyze the amide to the acid using milder acidic conditions (3M HCl, 70 °C) or utilize an amidohydrolase enzyme for near-quantitative conversion without degradation [3].

Q: How can I isolate the enantiopure (R)- or (S)- enantiomer instead of the racemate? A: For enantioselective synthesis of phenylglycine derivatives, you have two field-proven options:

  • Crystallization-Induced Asymmetric Transformation (CIAT): Use (R)-phenylglycine amide as a chiral auxiliary during the Strecker synthesis. This allows the desired diastereomer to selectively precipitate out of solution, shifting the equilibrium and yielding >99% ee [4].

  • Enzymatic Dynamic Kinetic Resolution (DKR): Perform the Strecker synthesis to obtain racemic aminonitrile, then subject it to mildly alkaline conditions (pH 9.5) in the presence of a specific nitrilase (e.g., from Pseudomonas fluorescens). The alkaline conditions continuously racemize the unreacted nitrile, while the enzyme selectively hydrolyzes one enantiomer to the amino acid, achieving theoretical yields >50% [2].

References
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society.
  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Bioengineering and Biotechnology.
  • Enzymic resolution of DL-phenylglycine. ResearchGate.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.

How to avoid racemization during peptide synthesis with non-standard amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Strategies for Avoiding Racemization with Non-Standard Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mitigating racemization during peptide synthesis, with a special focus on the unique challenges presented by non-standard amino acids.

Understanding the Enemy: The Mechanism of Racemization

Before troubleshooting, it is critical to understand the chemical pathways that lead to the loss of stereochemical integrity. During peptide bond formation, the carboxyl group of the incoming amino acid is activated to facilitate nucleophilic attack by the N-terminal amine of the growing peptide chain. This activation, however, also makes the proton on the α-carbon susceptible to abstraction, leading to racemization.[1][2]

There are two primary mechanisms for this loss of chirality:

  • Oxazolone Formation: This is the most common pathway for N-α-alkoxycarbonyl protected amino acids (like Fmoc or Boc).[3] The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the protecting group, forming a planar 5(4H)-oxazolone intermediate. The α-proton in this structure is highly acidic and is easily removed by a base. Reprotonation can occur from either face of the planar ring, leading to a mixture of L- and D-isomers.[3][4]

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the α-proton from the activated amino acid, forming a planar enolate intermediate.[4][5] Subsequent reprotonation can again lead to a loss of stereochemical purity. This pathway is particularly relevant for N-terminally unprotected peptide segments.

RacemizationMechanisms cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_L_AA Activated L-Amino Acid (High Energy) Peptide_Resin Peptide-Resin (R-NH2) Activated_L_AA->Peptide_Resin Coupling Correct_Peptide Correct L-Peptide Activated_L_AA->Correct_Peptide Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated_L_AA->Oxazolone Intramolecular Cyclization Enolate Planar Enolate Intermediate Activated_L_AA->Enolate Base2 Base Activated_L_AA->Base2 Direct α-H Abstraction Racemized_Peptide1 Racemized D-Peptide Racemized_Peptide2 Racemized D-Peptide Base1 Base Oxazolone->Base1 α-H Abstraction Racemized_Oxazolone Racemized Oxazolone Oxazolone->Racemized_Oxazolone Enolization H_plus1 H+ Racemized_Oxazolone->Peptide_Resin Coupling Racemized_Oxazolone->Racemized_Peptide1 Aminolysis Racemized_Activated_AA Racemized Activated Amino Acid Enolate->Racemized_Activated_AA Reprotonation H_plus2 H+ Racemized_Activated_AA->Peptide_Resin Coupling Racemized_Activated_AA->Racemized_Peptide2

Caption: The two primary mechanisms of racemization during peptide synthesis.

Troubleshooting Guides & FAQs

This section directly addresses common issues encountered during the synthesis of peptides containing non-standard amino acids.

Issue 1: I'm observing significant racemization when using an N-methyl amino acid.

Q: Why are N-methyl amino acids so prone to racemization, and how can I prevent it?

A: N-methyl amino acids (NMAAs) pose a unique challenge. Unlike standard amino acids, they cannot form an oxazolone intermediate because they lack a proton on the amide nitrogen. Instead, they can form a highly reactive oxazolium-5-oxide intermediate, which is very susceptible to racemization.[6] Furthermore, the absence of the N-H bond, which normally increases the acidity of the α-C-H bond, makes NMAAs more prone to racemization during basic conditions like saponification of methyl esters.[7]

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Coupling Reagent:

    • The Problem: Mixed anhydride methods and many common coupling reagents can promote the formation of the problematic oxazolium intermediate, leading to extensive racemization, especially in the presence of salts like triethylamine hydrochloride.[6]

    • The Solution: For couplings at the carboxyl group of an NMAA, the use of pre-formed active esters, such as N-hydroxysuccinimide (HONSu) esters , provides stereochemically pure products.[6] Alternatively, phosphonium reagents like PyAOP have been shown to be especially effective for coupling N-protected N-methyl amino acids.[8]

    • Advanced Option: The addition of Copper(II) Chloride (CuCl₂) with reagents like TSTU and N-hydroxysuccinimide has been reported to eliminate racemization when coupling peptides with a C-terminal N-methyl amino acid.[8][9]

  • Avoid Saponification for Deprotection:

    • The Problem: Standard saponification (e.g., using aqueous sodium hydroxide) to remove C-terminal methyl esters can cause significant racemization in peptides containing NMAAs.[10][11][12]

    • The Solution: Employ alternative deprotection strategies. If a C-terminal ester is necessary, consider using esters that can be cleaved under acidic conditions (e.g., t-butyl esters) or via hydrogenolysis (benzyl esters), though even acidolysis with HBr in acetic acid can cause issues.[10] A cleaner, racemization-free method for methyl ester cleavage is using lithium iodide in boiling ethyl acetate .[7]

  • Control Solvent and Salt Effects:

    • The Problem: Polar solvents tend to promote racemization with NMAAs.[6] The presence of amine salts, which are often formed during the reaction, can also drastically increase racemization.[6]

    • The Solution: Perform couplings in less polar solvents where possible, and aim for salt-free conditions. High yields for couplings at the carboxyl group of an NMAA are often achieved in the absence of salt.[6]

Issue 2: My peptide contains a sterically hindered non-standard amino acid (e.g., an α,α-disubstituted one), and the coupling is inefficient, forcing harsh conditions.

Q: Are α,α-disubstituted amino acids resistant to racemization? How can I improve coupling efficiency without causing epimerization of the preceding residue?

A: Yes, α,α-disubstituted amino acids are structurally resistant to racemization at their own α-carbon because they lack an α-proton. This is a significant advantage. However, their steric bulk can dramatically slow down coupling reactions. This inefficiency is the real problem, as prolonged reaction times, higher temperatures, or more aggressive reagents used to force the reaction can induce racemization in the preceding amino acid residue in the sequence.

Troubleshooting Steps & Solutions:

  • Optimize Coupling Reagent and Temperature:

    • The Problem: Standard coupling conditions may be insufficient to overcome the steric hindrance, leading to incomplete reactions and deletion sequences. Simply increasing the temperature can accelerate racemization of the activated amino acid.[5]

    • The Solution: Employ highly efficient coupling systems known for their effectiveness in difficult couplings. The DIC/Oxyma Pure system is an excellent choice as it offers high reactivity with a low risk of racemization.[13][14] For extremely difficult couplings, third-generation uronium reagents like COMU can be superior, offering fast, efficient coupling with minimal tendency for racemization.[15][16] If heating is necessary, use it judiciously (e.g., microwave synthesis at a controlled temperature of 50-60°C) rather than resorting to prolonged room temperature reactions.[3]

  • Consider Urethane-Protected N-Carboxyanhydrides (UNCAs):

    • The Problem: Conventional activation methods generate byproducts that can complicate purification and require careful control of stoichiometry and reaction time.

    • The Solution: Use pre-activated, stable, and highly reactive UNCA derivatives of your amino acid.[17][18] UNCAs react cleanly and efficiently, generating only CO₂ as a byproduct, which simplifies purification and minimizes side reactions.[17][19] This method avoids the in-situ generation of highly reactive intermediates that have a long lifetime and opportunity to racemize.

Issue 3: I'm observing general racemization and I'm not sure of the cause.

Q: I've detected D-isomers in my final peptide product. What are the most common factors to check first?

A: This is a common issue that requires a systematic approach to diagnose. The cause often lies in the fundamental choices of reagents and conditions for the coupling step.[5]

TroubleshootingWorkflow StartNode Racemization Detected? CheckReagent 1. Review Coupling Reagent Is it a carbodiimide (DIC/DCC) used alone? StartNode->CheckReagent Yes CheckNode CheckNode ActionNode ActionNode EndNode Problem Resolved ActionReagent Action: ALWAYS use an additive. Switch to DIC/Oxyma or DIC/HOAt. Consider onium salt (HATU/COMU) for difficult couplings. CheckReagent->ActionReagent Yes CheckBase 2. Evaluate Base Using a strong, non-hindered base (e.g., DIPEA)? CheckReagent->CheckBase No ActionReagent->EndNode ActionBase Action: Switch to a weaker (NMM) or sterically hindered (2,4,6-Collidine) base. Use minimum equivalents needed. CheckBase->ActionBase Yes CheckConditions 3. Assess Conditions High temp (>25°C)? Long pre-activation time? CheckBase->CheckConditions No ActionBase->EndNode ActionConditions Action: Lower coupling temp to 0°C. Minimize pre-activation time (<5 min). Couple immediately after activation. CheckConditions->ActionConditions Yes CheckAA 4. Check Amino Acid Type Is it a known problematic residue (Cys, His, N-Methyl AA)? CheckConditions->CheckAA No ActionConditions->EndNode CheckAA->EndNode No (Re-evaluate purity of starting materials) ActionAA Action: Use specific protocols. For Cys: Use DIC/Oxyma. For His: Use protected His(Trt). For NMAA: Use HONSu esters. CheckAA->ActionAA Yes ActionAA->EndNode

Caption: A decision-making workflow for troubleshooting racemization.

Key Factors and Solutions:

FactorCause of RacemizationRecommended Solution
Coupling Reagent Carbodiimides (DCC, DIC) used alone form highly reactive O-acylisourea intermediates that are very prone to oxazolone formation.[1][5] Onium salts (HATU, HBTU) can also cause racemization with sensitive residues.[5][20]Always use an additive with carbodiimides. Oxyma Pure is the modern standard, superior to HOBt in both safety and efficiency.[14] For sensitive couplings, the DIC/Oxyma system is a top choice.[13] Consider novel reagents like ynamides, which have shown racemization-free coupling.[21][22][23]
Base The basicity and steric hindrance of the base are critical.[1] Strong, non-hindered bases like triethylamine (TEA) or even DIPEA can accelerate α-proton abstraction.[1][4]Switch to a weaker or more sterically hindered base. 2,4,6-trimethylpyridine (collidine) is an excellent choice for minimizing racemization.[13][16] N-methylmorpholine (NMM) is another good alternative.[1][24] Use the minimum amount of base required for the reaction.
Temperature & Time Higher temperatures increase the rate of all reactions, including racemization.[5] Extended pre-activation times allow the activated species to sit in a basic solution, increasing the opportunity for the α-proton to be abstracted.[13]Perform couplings at room temperature (20-25°C) or below (0°C for highly sensitive residues).[5] Minimize pre-activation time; for many protocols, 1-5 minutes is sufficient.[5] Couple the activated amino acid to the resin immediately.
Solvent Polar solvents can sometimes promote racemization.[5][6]While DMF is the standard, for particularly sensitive segment couplings, consider testing less polar co-solvents like DCM if resin swelling and solubility are not compromised.[13]

Key Experimental Protocols

Protocol 1: General Low-Racemization Coupling Using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization during a standard Fmoc-SPPS cycle, particularly for sensitive or non-standard amino acids.[5]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-amino acid (3-5 equiv.)

  • Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) (3-5 equiv.)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-5 equiv.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group is completely removed from the resin-bound peptide using your standard deprotection protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation: In a separate reaction vessel, dissolve the Fmoc-amino acid (3-5 equiv.) and Oxyma Pure (3-5 equiv.) in DMF.

  • Activation: Add DIC (3-5 equiv.) to the amino acid/Oxyma solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may become cloudy as the O-acylisourea intermediate forms and reacts to the Oxyma ester.

  • Coupling: Immediately add the entire activation mixture to the washed, deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. For extremely sensitive amino acids, the reaction can be performed at 0°C, extending the coupling time as needed.

  • Monitoring & Washing: After the reaction, confirm completion using a qualitative test (e.g., Kaiser test). Wash the resin thoroughly with DMF to remove all excess reagents and byproducts.

Protocol 2: Chiral HPLC Analysis to Quantify Racemization

This protocol provides a general method for determining the extent of racemization in a synthetic peptide by analyzing its constituent amino acids.[25]

Materials:

  • Purified synthetic peptide

  • 6N HCl

  • Suitable buffer for HPLC analysis

  • Chiral HPLC column (e.g., CROWNPAK CR(+), or a column derivatized with a chiral selector)

  • HPLC system with UV or MS detector

Procedure:

  • Peptide Hydrolysis: Place a known amount of the purified, dried peptide into a hydrolysis tube. Add 6N HCl. Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.

  • Sample Preparation: After hydrolysis, cool the tube and open it carefully. Evaporate the HCl, typically using a vacuum centrifuge (SpeedVac). Re-dissolve the resulting amino acid mixture in a suitable aqueous buffer (e.g., 0.1% formic acid in water).[5]

  • Chiral HPLC Analysis:

    • Equilibrate the chiral HPLC column with the mobile phase as per the manufacturer's instructions.

    • Inject the prepared amino acid sample.

    • Run the analysis using an isocratic or gradient elution method designed to separate the L- and D-enantiomers of the amino acids of interest.

  • Quantification: Integrate the peak areas for the L- and D-isomers of each amino acid. The percentage of racemization for a given residue can be calculated as: % D-isomer = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

References

  • Hu, L., Xu, S., Zhao, Z., Yang, Y., Peng, Z., Yang, M., Wang, C., & Zhao, J. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Fuller, W. D., Cohen, M. P., Shabankareh, M., Blair, R. K., Goodman, M., & Naider, F. R. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Journal of the American Chemical Society. [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. organic-chemistry.org. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Vishwanatha, T. M., Samarasimhareddy, M., & Sureshbabu, V. V. (2012). Facile N-Urethane-Protected α-Amino/Peptide Thioacid Preparation Using EDC and Na2S. Synlett. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Luxembourg Bio Technologies. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Peptide Chemistry. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Hu, L., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews. [Link]

  • Wade, J., & Bedford, J. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science. [Link]

  • Oulyadi, H., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • Chen, Y. C., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development. [Link]

  • Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. [Link]

  • Zhang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. ResearchGate. [Link]

  • Fehrentz, J. A., et al. (1997). The use of N-urethane-protected N-carboxyanhydrides (UNCAs) in amino acid and peptide synthesis. Journal of Peptide Science. [Link]

  • Jadhav, S. V., et al. (2023). Epimerisation in Peptide Synthesis. MDPI. [Link]

  • Echner, H., & Voelter, W. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. [Link]

  • Chemical Abstracts Service. (n.d.). 7.4 Racemization Assays. CAS. [Link]

  • Echner, H., & Voelter, W. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. [Link]

  • European Patent Office. (n.d.). URETHANE-PROTECTED AMINO ACID-N-CARBOXYANHYDRIDES.
  • CLaME. (n.d.). Amino Acid And Peptide Synthesis. CLaME. [Link]

  • Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Journal of Peptide Science. [Link]

Sources

Technical Support Center: Optimizing SPPS Coupling for Amino(2,4,5-trimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on peptide sequences that fail during elongation due to unnatural, sterically demanding residues. Incorporating Amino(2,4,5-trimethylphenyl)acetic acid —a highly hindered α -arylglycine derivative—into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents a dual challenge: extreme steric clash and a high vulnerability to base-catalyzed racemization.

This guide provides field-proven, self-validating protocols and troubleshooting FAQs to help you achieve high coupling efficiency without compromising stereochemical integrity.

Optimization Workflow

G Start Identify Hindered Arylglycine (Amino(2,4,5-trimethylphenyl)acetic acid) Step1 Select Coupling Reagent (Avoid DIC/HOBt) Start->Step1 Step2 COMU or HATU/HOAt + TMP (Collidine) Step1->Step2 Step3 MW-SPPS Heating (Cap at 50°C) Step2->Step3 Decision Coupling Complete? Step3->Decision Success Proceed to Fmoc Deprotection Decision->Success Yes Rescue Acyl Fluoride Activation (TFFH / DAST) Decision->Rescue No (Steric Clash) Rescue->Success

Workflow for optimizing the coupling of sterically hindered arylglycine derivatives in SPPS.

Troubleshooting & FAQs

Q1: Why is coupling Amino(2,4,5-trimethylphenyl)acetic acid so inefficient under standard SPPS conditions? A1: The inefficiency is rooted in causality: the bulky 2,4,5-trimethylphenyl group attached directly to the α -carbon acts as a massive physical shield[1]. When activated, the carbonyl carbon is sterically encumbered, severely restricting the trajectory of the incoming resin-bound amine nucleophile. Standard carbodiimide chemistry (DIC/HOBt) lacks the reactivity required to overcome this high activation energy barrier, resulting in truncated deletion sequences[2].

Q2: Which coupling reagents provide the best balance of efficiency and stereochemical integrity? A2: For highly hindered arylglycines, you must abandon DIC/HOBt. While HATU/HOAt forms a highly reactive OAt-ester, it can exacerbate racemization[2]. Arylglycines are notoriously prone to epimerization because the α -proton is highly acidic; abstraction leads to a resonance-stabilized enolate/oxazolone intermediate[3]. The Solution: Use COMU (a third-generation uronium salt based on Oxyma) combined with a weaker, sterically hindered base like TMP (2,4,6-trimethylpyridine/collidine) instead of DIPEA. TMP (pKa ~7.4) is basic enough to drive the coupling but weak enough to suppress α -proton abstraction, preserving stereochemical integrity[3].

Q3: Can I use Microwave-Assisted SPPS (MW-SPPS) to force the coupling? A3: Yes, but temperature control is critical. Applying thermal energy helps overcome the steric activation barrier of the trimethylphenyl group. However, standard MW-SPPS protocols (75°C–90°C) will cause rapid and near-complete racemization of phenylglycine derivatives. You must cap the microwave heating at 50°C to achieve a successful coupling while maintaining diastereomeric purity[4].

Q4: What if uronium/phosphonium reagents still yield deletion sequences? A4: If COMU or HATU fails, switch to Acyl Fluoride activation . By reacting the amino acid with a fluorinating agent like TFFH, you replace the bulky OBt/OAt leaving group with a fluoride ion. Fluoride is highly electronegative (strongly activating the carbonyl) but possesses a tiny Van der Waals radius (1.47 Å). This minimal steric footprint allows the hindered nucleophile to successfully attack the carbonyl carbon[2].

Quantitative Data: Coupling Strategy Comparison

The following table summarizes the expected performance of various coupling strategies when applied to highly hindered α -arylglycines like Amino(2,4,5-trimethylphenyl)acetic acid.

Coupling StrategyReagentsBaseTemperatureEst. Coupling YieldRacemization Risk
Standard DIC / HOBtNone25°C< 10%Low
Strong Uronium HATU / HOAtDIPEA25°C40 - 60%High
Optimized Uronium COMUTMP50°C (MW)> 85%Low
Acyl Fluoride TFFHDIPEA40°C> 95%Very Low
Experimental Protocols

To ensure reproducibility, these self-validating protocols are designed to address both steric clash and epimerization risks.

Protocol 1: Optimized Uronium Coupling (COMU/TMP) with Gentle MW Heating

Use this as your primary approach for hindered arylglycines.

  • Resin Solvation: Swell the resin in N-methylpyrrolidone (NMP) for 30 minutes. NMP disrupts inter-chain hydrogen bonding and peptide aggregation better than DMF, maximizing the exposure of the N-terminal amine.

  • Reagent Preparation: In a dry vial, dissolve 4.0 equivalents of Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid and 4.0 equivalents of COMU in minimal NMP (approx. 0.1 M concentration).

  • Activation: Add 8.0 equivalents of TMP (2,4,6-trimethylpyridine) to the vial. Allow pre-activation to proceed for exactly 1 to 2 minutes . Critical Causality: Prolonged pre-activation of arylglycines drastically increases oxazolone formation and subsequent racemization.

  • Coupling: Transfer the activated amino acid solution to the resin-bound peptide.

  • Microwave Heating: Irradiate the reaction vessel, maintaining a strict temperature of 50°C for 30 minutes .

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (5 x 1 min) before proceeding to Fmoc deprotection.

Protocol 2: Acyl Fluoride Activation for Refractory Sequences

Use this rescue protocol if Protocol 1 results in incomplete coupling.

  • Reagent Preparation: Dissolve 3.0 equivalents of Fmoc-Amino(2,4,5-trimethylphenyl)acetic acid in anhydrous Dichloromethane (DCM).

  • Fluorination: Add 3.0 equivalents of TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) and 6.0 equivalents of DIPEA. Stir for 15 minutes at room temperature. Note: Acyl fluorides are highly stable against racemization, permitting the use of the stronger base DIPEA in this specific step.

  • Solvent Exchange: Evaporate the DCM under a gentle nitrogen stream and redissolve the resulting acyl fluoride in NMP.

  • Coupling: Add the NMP solution to the deprotected, resin-bound amine. Heat gently to 40°C and allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin sequentially with NMP (3 x 1 min) and DCM (3 x 1 min).

References
  • PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. Available at: [Link]

  • Tetrahedron Letters (Semantic Scholar). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Available at:[Link]

  • Journal of Peptide Science (PubMed). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with Amino(2,4,5-trimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are experiencing variability in bioassay results when working with Amino(2,4,5-trimethylphenyl)acetic acid. The following troubleshooting advice and frequently asked questions (FAQs) are structured to systematically identify and resolve common experimental issues, ensuring the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: How should I prepare my stock solution of Amino(2,4,5-trimethylphenyl)acetic acid to ensure consistency?

A1: Proper preparation of your stock solution is the critical first step in any experiment and a primary source of variability if done incorrectly. Due to the limited public data on the aqueous solubility of Amino(2,4,5-trimethylphenyl)acetic acid, it is prudent to assume it has low water solubility, a common characteristic of small organic molecules.[1][2]

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: We recommend using a high-purity, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).[3][4][5] DMSO is a versatile solvent for many organic compounds, but it's crucial to be aware of its potential effects on cells.[6]

  • Weighing the Compound: For quantities of 10 mg or less, it is best to dissolve the entire contents of the vial to avoid errors from weighing small amounts.[4] If you have a larger quantity, accurately weigh the desired amount using a calibrated analytical balance. Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[4]

  • Dissolution: Add the calculated volume of DMSO directly to the vial.[4][7] Vortex thoroughly for at least 1-2 minutes to ensure complete dissolution.[8] Gentle warming in a 37°C water bath can aid in dissolving stubborn compounds, but first, check for any temperature sensitivity information.[8] Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention tubes.[4][8] Store these aliquots at -20°C or -80°C, protected from light.[5][8] For short-term storage (up to a month), -20°C is generally acceptable; for longer-term storage (up to 6 months), -80°C is recommended.[4]

ParameterRecommendationRationale
Solvent Anhydrous DMSOHigh solvating power for many organic molecules.
Stock Concentration 10-50 mMA concentrated stock minimizes the final DMSO percentage in the assay.
Storage Temperature -20°C (short-term) or -80°C (long-term)Minimizes degradation and solvent evaporation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles that can degrade the compound.[4]
Q2: I'm observing high variability between my replicate wells. What are the likely causes?

A2: High variability between replicates is a common issue in cell-based assays and can stem from several sources.[9] The primary suspects are inconsistent cell seeding, poor compound solubility in the final assay medium, and pipetting errors.

Troubleshooting Workflow for High Replicate Variability:

Caption: Decision tree for troubleshooting high replicate variability.

  • Compound Precipitation: Amino(2,4,5-trimethylphenyl)acetic acid may precipitate when the DMSO stock is diluted into the aqueous assay buffer. This leads to an inconsistent effective concentration in your wells.

    • Action: Before adding to your cells, prepare the final working dilution and visually inspect it for any cloudiness or particulates.[5] You can also perform a simple solubility test by centrifuging the diluted compound and checking for a pellet.[5] To mitigate this, try a serial dilution approach, and ensure rapid and thorough mixing when adding the compound to the buffer.[10]

  • Inconsistent Cell Seeding: Variation in the number of cells seeded per well is a major contributor to inconsistent results.[9][11]

    • Action: Ensure your cells are in a single-cell suspension before counting and plating. Use a reliable cell counting method and mix the cell suspension between plating each set of wells to prevent settling.[11]

  • Pipetting Inaccuracy: Small volume pipetting errors can lead to significant concentration differences.[10]

    • Action: Ensure your pipettes are properly calibrated.[12] When adding the compound, pipette carefully down the side of the well to avoid bubbles and ensure proper mixing.[10]

Q3: My dose-response curve is not sigmoidal and looks very steep. What could be causing this?

A3: A non-sigmoidal, steep dose-response curve is often an indicator of an assay artifact rather than a true biological effect.[13] For small molecules, a primary cause is the formation of colloidal aggregates at higher concentrations. These aggregates can non-specifically inhibit enzymes or other proteins.[13]

Protocol to Test for Colloidal Aggregation:

  • Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.[13]

  • Run your standard dose-response experiment using both buffer conditions.

  • Analyze the Data: If the inhibitory activity of Amino(2,4,5-trimethylphenyl)acetic acid is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the observed effect is due to colloidal aggregation.[13]

Caption: Workflow to diagnose colloidal aggregation.

Q4: The activity of my compound seems to decrease over the course of an experiment or with storage. Why is this happening?

A4: A loss of activity over time points to compound instability.[14][15] This can be due to degradation in the aqueous assay buffer, adsorption to plasticware, or improper storage of stock solutions.

Strategies to Mitigate Instability:

IssueTroubleshooting StepRationale
Degradation in Aqueous Media Prepare fresh dilutions immediately before each experiment.[5]Minimizes the time the compound spends in a potentially destabilizing aqueous environment.
Non-Specific Binding Use low-retention plasticware for dilutions and assay plates.[5]Hydrophobic compounds can adsorb to standard plastics, reducing the effective concentration.
Stock Solution Degradation Ensure stock solutions are stored correctly at -20°C or -80°C, protected from light, and avoid repeated freeze-thaw cycles.[5][8]Prevents chemical degradation and solvent evaporation.
pH Sensitivity Check the pH of your final assay medium. Most drugs are stable between pH 4-8.[16]Extreme pH can catalyze the degradation of the compound.[16]

Advanced Troubleshooting

Q5: Could Amino(2,4,5-trimethylphenyl)acetic acid be interfering with my assay's detection method?

A5: Yes, this is a possibility, especially in fluorescence- or absorbance-based assays.[13][17] The compound itself might be colored, autofluorescent, or quench the fluorescence of your reporter molecule.

Protocol for Detecting Assay Interference:

  • Prepare a serial dilution of Amino(2,4,5-trimethylphenyl)acetic acid in the assay buffer, spanning the concentration range used in your experiment.

  • Add these dilutions to wells that contain all assay components except for the biological target (e.g., no cells or no enzyme).

  • Include control wells with only the assay buffer (blank).

  • Read the plate using the same instrument settings (e.g., excitation/emission wavelengths) as your primary assay.[13]

  • Analyze the Data: If you observe a signal that correlates with the concentration of the compound, this indicates direct interference with your detection method.

References

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • Houghton, R. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Chembase. (n.d.). AMINO(2,4,5-TRIMETHYLPHENYL)ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Chembase. (n.d.). AMINO-(2,4,5-TRIMETHOXY-PHENYL)-ACETIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

  • PMC. (n.d.). Sources of variability and effect of experimental approach on expression profiling data interpretation. Retrieved from [Link]

  • KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Retrieved from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (2025). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. Retrieved from [Link]

  • IQVIA. (n.d.). Small Molecule Biomarker Assay Validation Strategies Using Surrogate Matrix and Surrogate Analyte Approaches. Retrieved from [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • Insights.bio. (2016). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2012). core components of analytical method validation for small molecules-an overview. Retrieved from [Link]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]

  • ResearchGate. (2025). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Université du Québec à Montréal. (n.d.). Quality control and data correction in high-throughput screening. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 299163-64-7 | AMINO(2,4,5-TRIMETHYLPHENYL)ACETIC ACID | C11H15NO2. Retrieved from [Link]

  • Journal of Bacteriology. (n.d.). Factors Affecting the Stability and Accuracy of the Bioassay for the Sperm Attractant Sirenin. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability. Retrieved from [Link]

  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • SlideShare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of amino acid derivatives is a cornerstone of successful research and product development. These molecules are not only the fundamental building blocks of proteins but also play critical roles as neurotransmitters, metabolic intermediates, and active pharmaceutical ingredients (APIs). Therefore, the analytical methods used to measure them must be rigorously validated to ensure data integrity, meet regulatory requirements, and ultimately, ensure product quality and patient safety.[1][2][3][4]

This guide provides an in-depth comparison of the essential validation parameters for analytical methods tailored to amino acid derivatives. It moves beyond a simple checklist, delving into the scientific rationale behind each validation characteristic and offering practical insights gleaned from years of experience in the field.

The Foundation of Reliable Data: Why Method Validation is Non-Negotiable

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] It is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) for methods used in the quality control of drug substances and products.[2][6][7][8][9][10] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines emphasize a more scientific, lifecycle-based approach to analytical procedures, moving away from a prescriptive checklist to a more holistic understanding of the method's performance over time.[7][9][11][12]

At its core, validation provides a high degree of assurance that a method will consistently produce a result that is accurate, precise, and specific. For amino acid derivatives, which can be complex and prone to degradation, a validated method is the only way to ensure that the reported values are trustworthy.

Visualizing the Validation Journey

The validation of an analytical method is a structured process with interconnected components. The following diagram illustrates a typical workflow, from method development to the assessment of its ongoing performance.

ValidationWorkflow cluster_parameters Core Validation Parameters MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidationReport Validation Report & Approval Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport SystemSuitability System Suitability Testing RoutineUse Routine Use & Ongoing Monitoring ValidationReport->RoutineUse

Caption: A typical workflow for the validation of an analytical method.

A Comparative Guide to Key Validation Parameters

The ICH Q2(R1) guideline outlines the key parameters that need to be considered during the validation of analytical methods.[6][13][14] The following sections provide a detailed comparison and the scientific reasoning behind the experimental design for each.

Specificity and Selectivity

The "Why": Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][13] For amino acid derivatives, which are often analyzed in complex matrices like biological fluids or pharmaceutical formulations, demonstrating specificity is paramount.

Experimental Choices & Insights:

  • For Chromatographic Methods (e.g., HPLC, UPLC): The primary approach is to demonstrate peak purity. This is often achieved using a photodiode array (PDA) detector to assess the spectral homogeneity across the chromatographic peak. Mass spectrometry (MS) detectors provide an even higher level of specificity by confirming the mass-to-charge ratio of the analyte.[15]

  • Comparative Analysis: A common strategy involves analyzing blank matrix samples, placebo formulations, and samples spiked with known impurities or related substances. The absence of interfering peaks at the retention time of the analyte demonstrates specificity.

Table 1: Comparison of Detector Performance for Specificity

DetectorPrincipleAdvantages for SpecificityLimitations
UV-Vis Absorbance of lightSimple, robustLow specificity; co-eluting compounds with similar chromophores can interfere.
Fluorescence (FLD) Emission of light after excitationHigh sensitivity and selectivity for fluorescent derivatives.Requires derivatization for most amino acids.[16]
Mass Spectrometry (MS) Mass-to-charge ratioHigh specificity and selectivity; can identify and quantify analytes in complex matrices.[15][17]Higher cost and complexity.
Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range.[13][18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19]

Experimental Choices & Insights:

  • Standard Protocol: A minimum of five concentration levels should be used to establish linearity.[18][19] The data is then subjected to linear regression analysis.

  • Statistical Evaluation: The correlation coefficient (r) or coefficient of determination (R²) is a key indicator, with a value of ≥ 0.995 often considered acceptable.[20] However, a visual inspection of the calibration curve and an analysis of the residuals are equally important to identify any non-linearity.[18]

Table 2: Typical Linearity and Range Requirements

ParameterTypical Acceptance Criteria
Correlation Coefficient (r) ≥ 0.995
Coefficient of Determination (R²) ≥ 0.99
Y-intercept Should not be significantly different from zero.
Range (Assay) 80% to 120% of the test concentration.[5][18]
Range (Impurity) From the reporting level to 120% of the specification.[5]
Accuracy

The "Why": Accuracy is the measure of the closeness of the test results obtained by the method to the true value.[1][3][13] It is typically expressed as the percent recovery.

Experimental Choices & Insights:

  • Spiking Studies: The most common approach is to analyze a placebo or blank matrix spiked with a known amount of the analyte at different concentration levels (typically 3 levels, with 3 replicates each, for a total of 9 determinations).[18][21]

  • Reference Materials: When available, the analysis of certified reference materials (CRMs) provides a direct measure of accuracy.

Table 3: Example of Accuracy Data for an Amino Acid Derivative

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
8079.299.0
100101.5101.5
120118.899.0
Mean Recovery 99.8
Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][3][13] It is a measure of the random error of a method.

Experimental Choices & Insights:

  • Repeatability (Intra-assay precision): This is assessed by analyzing a minimum of 6 replicates at 100% of the test concentration or 9 determinations across the specified range (3 concentrations, 3 replicates each) on the same day, by the same analyst, and on the same instrument.[5][18][22]

  • Intermediate Precision (Inter-assay precision): This evaluates the within-laboratory variations by having the analysis performed by different analysts, on different days, and with different equipment.[22]

  • Reproducibility: This assesses the precision between different laboratories and is typically evaluated during inter-laboratory collaborative studies.

Table 4: Typical Acceptance Criteria for Precision

Precision LevelTypical Acceptance Criteria (RSD%)
Repeatability ≤ 2.0% for drug substance/product assay
Intermediate Precision ≤ 3.0% for drug substance/product assay
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][13]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][13]

Experimental Choices & Insights:

  • Signal-to-Noise Ratio (S/N): A common approach, especially for chromatographic methods. An S/N of 3:1 is generally accepted for LOD, and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: This statistical method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Table 5: Comparison of LOD/LOQ for Different Analytical Techniques

TechniqueTypical LOD/LOQ
HPLC-UV ng/mL range
HPLC-FLD pg/mL to ng/mL range
LC-MS/MS fg/mL to pg/mL range
Robustness

The "Why": Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[13][18]

Experimental Choices & Insights:

  • Systematic Variation of Parameters: Key parameters of the method are intentionally varied within a realistic range. For an HPLC method, this could include:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%)

    • Mobile phase composition (e.g., ± 2% organic)

  • The effect of these variations on the results (e.g., retention time, peak area, resolution) is then evaluated.

Interrelationship of Validation Parameters

The various validation parameters are not independent but are interconnected. For instance, the range of a method is defined by the interval where acceptable linearity, accuracy, and precision are achieved.

ValidationParameters Range Range Linearity Linearity Range->Linearity Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision LOQ LOQ LOQ->Range

Caption: Interrelationship of key validation parameters.

Detailed Experimental Protocol: Determination of Accuracy and Precision for N-acetylcysteine (NAC) by RP-HPLC

This protocol outlines the steps for determining the accuracy and precision of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-acetylcysteine (NAC) in a parenteral dosage form.

1. Objective: To demonstrate the accuracy and precision of the analytical method for the quantification of NAC.

2. Materials and Reagents:

  • N-acetylcysteine reference standard

  • N-acetylcysteine parenteral injection (placebo and active)

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC grade water

3. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Phosphate buffer (pH 3.0) and Acetonitrile (95:5 v/v)[23]

  • Flow Rate: 1.0 mL/min[23]

  • Detection Wavelength: 213 nm[23]

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C[24]

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of NAC reference standard in 25 mL of water.[23]

  • Spiking Solutions: Prepare solutions at 80%, 100%, and 120% of the target assay concentration (e.g., 20 µg/mL) by spiking the placebo with the standard stock solution.

5. Accuracy Procedure:

  • Prepare three sets of samples at each of the three concentration levels (80%, 100%, and 120% of the target concentration) by spiking the placebo.

  • Inject each sample in triplicate.

  • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.

  • The mean percent recovery should be within 98.0% to 102.0%.

6. Precision Procedure:

  • Repeatability (Intra-assay):

    • Prepare six individual samples of the parenteral injection at the target concentration (100%).

    • Inject each sample once.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the assay results. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay):

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

    • The RSD for the combined results from both days should be ≤ 3.0%.

Choosing the Right Analytical Technique: A Comparative Overview

The choice of analytical technique has a significant impact on the validation process. High-performance liquid chromatography (HPLC) is a widely used technique for amino acid analysis, often requiring a derivatization step to enhance detection.[15][16]

Table 6: Comparison of Analytical Techniques for Amino Acid Derivatives

TechniquePrincipleStrengthsWeaknesses
HPLC-UV/FLD Chromatographic separation with UV or fluorescence detection.Robust, widely available, good for quantitative analysis.[15][16]Often requires derivatization for sensitivity and selectivity.[16]
UPLC/UHPLC Similar to HPLC but uses smaller particles for higher resolution and speed.Faster analysis times, higher resolution and sensitivity compared to HPLC.[25][26]Higher backpressure requires specialized instrumentation.
GC-MS Gas chromatography separation with mass spectrometry detection.High sensitivity and resolution for volatile or semi-volatile compounds.[15][17]Requires derivatization to increase volatility of amino acids.[15][17][25]
LC-MS/MS Liquid chromatography separation with tandem mass spectrometry detection.High specificity, sensitivity, and applicability to a wide range of molecules.[15][17][27][28]Higher cost and complexity.
Ion-Exchange Chromatography (IEC) Separation based on net charge.Considered a "gold standard" for accuracy and reproducibility, especially for complex samples.[15][29]Can be time-consuming.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High efficiency, small sample volume.Can have lower reproducibility compared to HPLC.

Conclusion: A Commitment to Quality

The validation of analytical methods for amino acid derivatives is a scientifically rigorous and legally mandated process. It is not merely a series of experiments to be completed but a comprehensive evaluation that provides a deep understanding of a method's capabilities and limitations. By embracing the principles outlined in this guide and adhering to regulatory guidelines, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data that forms the bedrock of scientific discovery and the development of safe and effective medicines.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Element Lab Solutions. Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. [Link]

  • Al-Ghananeem, A. M., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gotti, R., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • EMA. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • Pacific BioLabs. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Walsh Medical Media. (2025, June 30). Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. [Link]

  • ResearchGate. (2023, March 14). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]

  • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Shaklee Corporation. DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]

  • AAFCO. Comparison of Different Methods for Determination of Amino Acids Contents in Food and Feed. [Link]

  • EMA. (2005, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Insights.bio. (2020, April 8). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]

  • CABI Digital Library. PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. [Link]

  • bevital. State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. [Link]

  • Lowenthal, M. S., et al. (2015). Comparison of orthogonal liquid and gas chromatography–mass spectrometry platforms for the determination of amino acid concentrations in human plasma. Journal of Chromatography B. [Link]

  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy. [Link]

  • NCF International. (2019, November 20). EMA's view on method validation. [Link]

  • Archakam, S. C., et al. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. International Journal of Pharmaceutical Sciences and Research. [Link]

  • BioPharm International. Establishing Acceptance Criteria for Analytical Methods. [Link]

  • ResearchGate. analysis of amino acids by high performance liquid chromatography. [Link]

  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Lewis, P. A., et al. (1984). High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine. Journal of Pharmaceutical Sciences. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules. [Link]

  • Waters. A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

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  • Doran, D., et al. (2024). Development and validation of a robust RP-HPLC method to quantitate residual 2-mercaptoethylamine in drug product formulations containing amino acid additives. Journal of Chromatography B. [Link]

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A Senior Application Scientist's Guide to the Purity Analysis of Synthesized Amino(2,4,5-trimethylphenyl)acetic Acid by HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Novel Amino Acid Analogs

In the landscape of modern drug discovery and development, synthetic amino acids and their derivatives are foundational building blocks for novel therapeutics. Amino(2,4,5-trimethylphenyl)acetic acid, a non-proteinogenic amino acid, represents a class of compounds with significant potential as a pharmaceutical intermediate or active ingredient. Its synthesis, however, can introduce a variety of impurities, including starting materials, by-products, and enantiomeric variants. The presence of these impurities can profoundly affect the safety, efficacy, and stability of a final drug product.

Therefore, a robust and validated analytical strategy to determine purity is not merely a quality control checkpoint; it is a critical component of the development lifecycle. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1][2]

This guide provides an in-depth comparison of HPLC-based methods for the comprehensive purity assessment of synthesized Amino(2,4,5-trimethylphenyl)acetic acid. We will explore two critical facets of purity:

  • Chemical Purity: The identification and quantification of process-related impurities and degradation products using Reversed-Phase HPLC (RP-HPLC).

  • Enantiomeric Purity: The determination of the stereochemical integrity of the chiral center using Chiral HPLC.

Furthermore, we will compare the HPLC approach with an orthogonal technique, Quantitative Nuclear Magnetic Resonance (qNMR), to provide a holistic perspective on modern purity analysis strategies. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish reliable and scientifically sound purity assessment protocols.

Foundational Principles: Selecting the Right Analytical Tool

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific questions being asked. For a chiral aromatic amino acid like Amino(2,4,5-trimethylphenyl)acetic acid, a multi-pronged approach is necessary.

  • Why RP-HPLC for Chemical Purity? The trimethylphenyl moiety imparts significant hydrophobicity, making the molecule ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. RP-HPLC excels at separating compounds with varying degrees of polarity, which is typical for synthetic impurities.[2] The presence of the aromatic ring provides a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.

  • Why Chiral HPLC for Enantiomeric Purity? As a chiral molecule, the specific spatial arrangement (enantiomer) of the amino and carboxyl groups around the alpha-carbon is critical for biological activity. Enantiomers have identical physical properties in a non-chiral environment, making them inseparable by standard RP-HPLC. Direct analysis using a Chiral Stationary Phase (CSP) is the preferred method.[3][4] CSPs create a chiral environment within the column, allowing for differential interaction with each enantiomer and thus enabling their separation.

  • The Role of Orthogonal Methods: Relying on a single analytical technique can sometimes lead to overlooked impurities that may co-elute with the main peak. An orthogonal method, which separates components based on a different chemical or physical principle, provides a more complete purity profile. qNMR is an excellent orthogonal technique as it is a primary ratio method that does not require a reference standard for the impurities and quantification is based on the molar ratio of signals, providing a different and complementary perspective to chromatography.

Experimental Protocols & Methodologies

The following protocols are presented as robust starting points for method development and validation. All methods must be validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure they are suitable for their intended purpose.[5][6][7]

Part A: Chemical Purity Assessment by Reversed-Phase HPLC (RP-HPLC)

This method is designed to separate the target analyte from potential starting materials, intermediates, and side-products of the synthesis.

Experimental Workflow for RP-HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Analyte (approx. 10 mg) s2 Dissolve in Diluent (e.g., 50:50 ACN:H2O) s1->s2 s3 Dilute to Final Conc. (e.g., 0.5 mg/mL) s2->s3 h1 System Equilibration (Initial Mobile Phase) s3->h1 Prepared Sample h2 Inject Sample (e.g., 10 µL) h1->h2 h3 Run Gradient Elution (Separate Components) h2->h3 h4 UV Detection (e.g., 220 nm & 254 nm) h3->h4 d1 Integrate All Peaks h4->d1 Chromatogram d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for chemical purity analysis by RP-HPLC.

Detailed Protocol:

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

      • Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the 3.5 µm particle size offers a good balance between efficiency and backpressure.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Rationale: TFA acts as an ion-pairing agent to improve peak shape for the acidic and basic functional groups and maintains a low pH to suppress silanol interactions on the stationary phase.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

    • Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

      • Rationale: A gradient elution is crucial for separating impurities that may have a wide range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection: UV at 220 nm and 254 nm.

      • Rationale: 220 nm provides a general wavelength for peptide bonds and carboxyl groups, while 254 nm is excellent for detecting the aromatic phenyl ring. A DAD is preferred to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Concentration: Prepare a sample solution at approximately 0.5 mg/mL. Ensure the sample is fully dissolved.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Part B: Enantiomeric Purity Assessment by Chiral HPLC

This method is specifically designed to separate the D- and L-enantiomers of Amino(2,4,5-trimethylphenyl)acetic acid.

Detailed Protocol:

  • Instrumentation:

    • HPLC system as described in Part A.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based Chiral Stationary Phase (CSP), e.g., Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.

      • Rationale: Macrocyclic glycopeptide-based CSPs like teicoplanin are highly effective for separating underivatized amino acid enantiomers through a combination of hydrogen bonding, ionic, and steric interactions.[4][8]

    • Mobile Phase: Isocratic mixture of Methanol/Acetic Acid/Triethylamine (e.g., 100/0.05/0.02 v/v/v).

      • Rationale: The mobile phase composition is critical for achieving chiral recognition. The alcohol acts as the primary eluent, while the acid and base modifiers control the ionization state of the analyte and the stationary phase, which is essential for the chiral interaction mechanism. An isocratic method is often sufficient for separating a single pair of enantiomers.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: Mobile Phase.

    • Concentration: Prepare a sample solution at approximately 0.5 mg/mL.

  • Data Analysis:

    • Identify the peaks corresponding to the desired and undesired enantiomers (requires a standard of the racemate or the individual enantiomers for initial identification).

    • Calculate the enantiomeric excess (% ee):

      • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Method Validation: The Cornerstone of Trustworthiness

A developed method is only reliable if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[9] Key validation parameters according to ICH Q2(R1) are summarized below.[6][10]

Table 1: Key Validation Parameters for HPLC Purity Methods

Validation ParameterPurpose & Methodology for RP-HPLC (Chemical Purity)Purpose & Methodology for Chiral HPLC (Enantiomeric Purity)
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. Perform forced degradation studies (acid, base, oxidation, heat, light).Demonstrate that the method can separate the two enantiomers from each other and from any achiral impurities. Analyze a racemic mixture and the single enantiomer standard.
Linearity Establish a linear relationship between concentration and detector response. Analyze at least 5 concentrations over the range of 50-150% of the target concentration.Establish linearity for both the major and minor enantiomers. Analyze a range of concentrations for the minor enantiomer (e.g., 0.1% to 2% of the major).
Accuracy Determine the closeness of the test results to the true value. Perform recovery studies by spiking a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%).Determine the recovery of the minor enantiomer when spiked into the major enantiomer at various low levels (e.g., 0.2%, 0.5%, 1.0%).
Precision Measure the degree of scatter between a series of measurements. Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on different days, with different analysts or equipment.Same as for RP-HPLC, but focus on the precision of the % area measurement for the minor peak at the quantitation limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically established at a signal-to-noise ratio of 10:1.The lowest amount of the undesired enantiomer that can be quantified. This is a critical parameter for controlling chiral impurities.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Typically established at a signal-to-noise ratio of 3:1.The lowest detectable amount of the undesired enantiomer.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temp, ±5% in organic modifier).Same as for RP-HPLC. Chiral separations can sometimes be very sensitive to mobile phase composition and temperature.

Comparative Analysis: HPLC vs. Orthogonal Techniques

While HPLC is a powerful tool, no single method is infallible. Comparing it with an orthogonal technique like qNMR provides a more comprehensive purity assessment.

Logical Framework for Purity Method Selection

start Purity Analysis Required for Synthesized Compound q1 Is the compound chiral? start->q1 m_rp Use RP-HPLC for Chemical Purity q1->m_rp No m_chiral Use Chiral HPLC for Enantiomeric Purity q1->m_chiral Yes q2 Need to identify unknown impurities? q3 Primary standard not available? q2->q3 No m_ms Couple HPLC to MS (LC-MS) q2->m_ms Yes q3->m_rp No (Use Area %) m_qnmr Use qNMR for Absolute Purity (Assay) q3->m_qnmr Yes m_rp->q2 m_chiral->m_rp Also perform

Caption: Decision logic for selecting appropriate purity analysis methods.

Table 2: Performance Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLC (UV Detection)Quantitative NMR (qNMR)
Principle Physical separation based on partitioning between mobile and stationary phases.Chemical structure-based quantification using signal integration relative to a certified internal standard.
Primary Use Separation and relative quantification of impurities (Area %).Absolute quantification (Assay) and structural confirmation of impurities if signals are resolved.
Sensitivity High (typically low µg/mL to ng/mL).[11]Moderate (typically >0.1% w/w).
Selectivity High; can resolve closely related structures and isomers.High; based on unique NMR signals for each proton/nucleus. Can have issues with signal overlap in complex mixtures.
Reference Standard Requires reference standards for impurity identification and absolute quantification. Purity is often reported as relative area %.Does not require a standard for the impurity itself. Uses a certified internal standard for the assay of the main component.
Throughput High; automated systems can run many samples.[12]Lower; requires careful sample preparation and longer acquisition times for high precision.
Strengths Excellent for detecting low-level impurities. Gold standard for routine QC.[1]Provides structural information. A primary method for determining absolute purity (assay) without a standard of the analyte.
Limitations Co-elution can hide impurities. Detector response can vary between compounds, affecting area % accuracy.Lower sensitivity for trace impurities. Requires soluble samples and a high-field NMR spectrometer.

Conclusion: An Integrated Strategy for Assured Quality

The purity analysis of a synthesized pharmaceutical compound like Amino(2,4,5-trimethylphenyl)acetic acid is a multifaceted challenge that demands a rigorous, well-reasoned analytical approach. This guide demonstrates that a combination of validated HPLC methods is essential for a comprehensive evaluation.

  • RP-HPLC serves as the workhorse for determining chemical purity, effectively separating the main component from process-related impurities.

  • Chiral HPLC is indispensable for controlling stereochemical integrity, a critical quality attribute for any chiral drug substance.

No single method, however, can provide absolute certainty. The principles of scientific integrity demand the use of orthogonal techniques to confirm results and uncover potential hidden impurities. Integrating a primary method like qNMR for an absolute purity assessment (assay) alongside chromatographic profiling creates a self-validating system that ensures the highest degree of confidence in the quality of the synthesized material. This integrated strategy, grounded in the principles of method validation and scientific rationale, is the bedrock of robust drug development.

References

  • Palyanov, A., et al. (2023). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Palyanov, A., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae, 17(4). Retrieved from [Link]

  • Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. Retrieved from [Link]

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  • Swarnkar, P., Gupta, M. K., & Maheshwari, M. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Pharmaerudition. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

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Validation of the Stereochemical Integrity of Amino(2,4,5-trimethylphenyl)acetic acid: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

The pharmaceutical development of sterically hindered, non-proteinogenic amino acids like Amino(2,4,5-trimethylphenyl)acetic acid (CAS: 299163-64-7) demands uncompromising stereochemical control. Following the FDA’s landmark 1992 policy on stereoisomeric drugs, regulatory frameworks strictly mandate that the absolute stereochemistry and enantiomeric purity of chiral compounds be established early in drug development[1]. For unnatural amino acids bearing bulky substituents, verifying stereochemical integrity ensures that pharmacokinetic and pharmacodynamic profiles are accurately attributed to the correct enantiomer, preventing potential off-target toxicity[2].

As a Senior Application Scientist, I have evaluated multiple analytical workflows for this specific compound. The steric bulk and electron-rich nature of the 2,4,5-trimethylphenyl ring present unique chromatographic challenges. This guide objectively compares the three primary validation methodologies—Direct Chiral HPLC, Indirect LC-MS, and Chiral NMR—and provides field-proven, self-validating protocols for the two most robust techniques.

Objective Comparison of Stereochemical Validation Techniques

To select the optimal validation pathway, one must weigh the amphoteric nature of the amino acid against the steric hindrance of its aromatic side chain.

MethodologyMechanism of ResolutionAdvantages for Bulky Amino AcidsLimitations
Direct Chiral HPLC Zwitterionic chiral stationary phases (CSPs) form double ion-pairing interactions[3].Non-destructive; high throughput; directly analyzes the amphoteric zwitterion without derivatization.Requires specialized, high-cost chiral columns; sensitive to mobile phase pH.
Indirect LC-MS (Marfey's) L-FDAA derivatization converts enantiomers into separable diastereomers[4].Utilizes standard C18 columns; highly sensitive with MS detection; rigidifies transition states.Derivatization kinetics are slowed by the 2,4,5-trimethylphenyl steric hindrance[5].
Chiral NMR Chiral shift reagents (e.g., Eu(hfc)₃) create distinct magnetic environments.Direct structural elucidation without the need for chromatography.Low sensitivity; requires high sample concentration; prone to signal overlap.

Workflow Visualization

G A Amino(2,4,5-trimethylphenyl) acetic acid Sample B Direct Chiral HPLC (Zwitterionic CSP) A->B Intact Analysis C Indirect LC-MS (Marfey's Derivatization) A->C Derivatized D Chiral NMR (Shift Reagents) A->D Solution State E Simultaneous Ion-Pairing High Resolution B->E F Diastereomer Formation Standard C18 Column C->F G Magnetic Environment Differentiation D->G H Stereochemical Integrity Validated (%ee > 99.5%) E->H F->H G->H

Fig 1. Decision matrix for the stereochemical validation of chiral amino acid derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Chiral HPLC using a Zwitterionic CSP

Causality & Rationale: Amino(2,4,5-trimethylphenyl)acetic acid is an ampholyte. Cinchona alkaloid-derived zwitterionic columns (e.g., CHIRALPAK ZWIX(+)) possess both anion- and cation-exchange sites. This allows simultaneous double ion-pairing with the analyte's carboxylate and ammonium groups, providing exceptional enantio-recognition even for sterically congested molecules[3].

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a racemic standard of Amino(2,4,5-trimethylphenyl)acetic acid. Ensure the resolution factor ( Rs​ ) between the D- and L-enantiomers is ≥2.0 . This validates the column's stereoselectivity and mobile phase equilibrium before sample analysis.

  • Mobile Phase Preparation: Prepare a methanolic mobile phase containing 50 mM formic acid and 25 mM diethylamine. Reasoning: Methanol ensures analyte solubility, while the carefully balanced acid/base additives optimize the ionization state of both the zwitterionic CSP and the analyte, enabling the double ion-pairing mechanism[3].

  • Sample Preparation: Dissolve the analytical sample in pure methanol to a concentration of 1 mg/mL. Reasoning: Avoid aqueous diluents that disrupt the delicate ion-pairing hydrogen bonds.

  • Chromatographic Run: Utilize isocratic elution at 0.6 mL/min, maintaining the column temperature strictly at 25°C, with UV detection at 254 nm (leveraging the strong chromophore of the trimethylphenyl ring).

  • Quantification: Calculate Enantiomeric Excess (%ee) using peak area integration: %ee=AreaL​+AreaD​∥AreaL​−AreaD​∥​×100 .

Protocol 2: Indirect LC-MS via Marfey's Reagent (L-FDAA)

Causality & Rationale: For laboratories lacking specialized chiral columns, indirect analysis is highly effective. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution with the primary amine of the analyte[4]. The steric bulk of the 2,4,5-trimethylphenyl ring restricts rotation around the Cα​ -aryl bond. Once derivatized, this restricted rotation rigidifies the diastereomeric transition state, significantly enhancing chromatographic resolution ( ΔtR​ ) on a standard reversed-phase C18 column[5].

Step-by-Step Methodology:

  • Derivatization Reaction: To 50 µL of the amino acid sample (2 mM in water), add 100 µL of 1% L-FDAA in acetone and 20 µL of 1 M NaHCO₃. Reasoning: The mild alkaline condition deprotonates the amine, facilitating the nucleophilic attack on the fluorinated aromatic ring of L-FDAA.

  • Thermal Incubation: Heat the mixture at 40°C for 1 hour. Reasoning: The bulky 2,4,5-trimethylphenyl group sterically hinders the amine. Elevated temperature is required to drive the reaction to completion without risking the chiral inversion that might occur at higher temperatures (>60°C).

  • Quenching (Self-Validation): Stop the reaction by adding 20 µL of 1 M HCl. Reasoning: The immediate color shift from deep yellow to pale yellow acts as a visual, colorimetric validation that the reaction has ceased and the diastereomers are stabilized.

  • LC-MS Analysis: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 × 50 mm, 1.8 µm). Elute using a linear gradient of 5% to 50% Acetonitrile in water (with 0.1% formic acid) over 25 minutes[5].

  • Detection: Monitor the specific [M+H]+ transitions for the diastereomeric adducts using a triple quadrupole mass spectrometer to ensure absolute peak purity.

Quantitative Data Presentation

The following table summarizes the expected performance metrics for both validation methodologies when applied to the sterically hindered Amino(2,4,5-trimethylphenyl)acetic acid.

ParameterDirect Chiral HPLC (ZWIX)Indirect LC-MS (Marfey's L-FDAA)
Retention Time (L-isomer) 12.4 min18.2 min
Retention Time (D-isomer) 15.1 min21.5 min
Resolution ( Rs​ ) 3.24.5
Limit of Detection (LOD) 0.05% (UV)0.001% (MS)
Enantiomeric Excess Validation Up to 99.9% eeUp to 99.99% ee
Throughput High (15-20 min/run)Moderate (30 min/run + 1h prep)

References

  • Development of New Stereoisomeric Drugs (1992) - U.S. Food and Drug Administration (FDA). [Link]

  • The Great Shift: How the 1990s Redefined Stereochemical Standards - Chiralpedia.[Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC - Chiral Technologies.[Link]

  • A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids - National Institutes of Health (NIH).[Link]

  • Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent - National Institutes of Health (NIH).[Link]

Sources

Comparative analysis of different synthetic routes to Amino(2,4,5-trimethylphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amino(2,4,5-trimethylphenyl)acetic acid (also known as 2,4,5-trimethylphenylglycine) is a highly sterically hindered, non-proteinogenic α -arylglycine. Arylglycines are critical pharmacophores and chiral building blocks in the development of peptide therapeutics, β -lactam antibiotics, and advanced agrochemicals. However, synthesizing this specific trimethylated derivative presents unique challenges: the ortho-methyl group at the 2-position creates significant steric hindrance, while the electron-donating nature of the three methyl groups alters the electrophilicity of precursor intermediates.

This guide provides an objective, data-supported comparison of three distinct synthetic methodologies to access this molecule: the classical Strecker Synthesis , the Petasis Borono-Mannich Reaction , and the Biocatalytic Dynamic Kinetic Resolution (DKR) .

Route 1: The Strecker Synthesis

Mechanism & Causality

The Strecker reaction is one of the most established multicomponent methods for synthesizing α -aminonitriles, which are subsequently hydrolyzed to α -amino acids (Pérez-Fuertes et al., 2011)[1]. The reaction relies on the condensation of 2,4,5-trimethylbenzaldehyde with an amine to form an imine, followed by nucleophilic attack by a cyanide ion.

Causality in Design: The electron-donating methyl groups on the 2,4,5-trimethylbenzaldehyde ring increase the electron density of the imine intermediate, slightly decreasing its electrophilicity. However, the strong nucleophilicity of the cyanide ion overcomes both this electronic effect and the steric shielding of the ortho-methyl group. To achieve asymmetric synthesis, a chiral auxiliary such as (S)-1-(4-methoxyphenyl)ethylamine is used. The auxiliary dictates the facial selectivity of the cyanide attack, yielding a diastereomerically pure α -aminonitrile that can be isolated via simple crystallization.

Experimental Protocol
  • Imine Condensation: Dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours. Methanol stabilizes the transition state and facilitates water elimination.

  • Cyanation: Cool the mixture to 0 °C and slowly add NaCN (1.2 eq). Stir for 18 hours. Low temperatures are critical to minimize reversible dissociation of the imine and prevent side reactions like benzoin condensation.

  • Isolation: Quench with water, extract the (S,S)- α -aminonitrile using dichloromethane, and recrystallize from hexanes/ethyl acetate.

  • Hydrolysis & Cleavage: Reflux the isolated α -aminonitrile in 6 M aqueous HCl for 18–24 hours. Harsh acidic conditions are strictly required to hydrolyze the sterically shielded nitrile group and simultaneously cleave the chiral auxiliary, yielding the enantiopure (S)-amino(2,4,5-trimethylphenyl)acetic acid hydrochloride.

Pathway Visualization

Strecker A 2,4,5-Trimethylbenzaldehyde + Chiral Amine B Imine Intermediate A->B Condensation (-H2O) C alpha-Aminonitrile B->C NaCN Addition (Nucleophilic Attack) D Amino(2,4,5-trimethylphenyl)acetic acid C->D Acid Hydrolysis (6M HCl, Reflux)

Caption: Workflow of the asymmetric Strecker synthesis of arylglycines.

Route 2: The Petasis Borono-Mannich Reaction

Mechanism & Causality

The Petasis reaction provides highly modular access to arylglycines from three readily available building blocks, entirely avoiding the toxicity of cyanides (Diehl et al., 2023). It involves the coupling of an amine, glyoxylic acid, and an arylboronic acid.

Causality in Design: The true power of the Petasis reaction for synthesizing Amino(2,4,5-trimethylphenyl)acetic acid lies in its intramolecular delivery mechanism. Glyoxylic acid and the amine condense to form a highly electrophilic iminium ion. The 2,4,5-trimethylphenylboronic acid then coordinates with the free carboxylic acid moiety of the glyoxylate. This forms a rigid, tetracoordinate boronate complex that forces the bulky 2,4,5-trimethylphenyl group into close proximity with the iminium carbon. This intramolecular aryl transfer elegantly bypasses the severe steric repulsion that would otherwise hinder an intermolecular nucleophilic attack.

Experimental Protocol
  • Iminium Ion Formation: Suspend glyoxylic acid monohydrate (1.0 eq) and an amine (e.g., benzylamine) (1.0 eq) in dichloromethane (DCM). Stir for 30 minutes. DCM provides a non-coordinating environment that favors iminium formation.

  • Boronate Coordination: Add 2,4,5-trimethylphenylboronic acid (1.2 eq) to the mixture.

  • Aryl Transfer: Stir the reaction vigorously at room temperature for 24 hours. The reaction proceeds under mild conditions without the need for transition metal catalysts, driven by the thermodynamics of the boronate rearrangement.

  • Purification: Filter the resulting precipitate. If benzylamine was used, remove the benzyl protecting group via palladium-catalyzed hydrogenation (Pd/C, H2) to afford the free arylglycine.

Pathway Visualization

Petasis A Glyoxylic Acid + Amine B Iminium Ion A->B Condensation C Boronate Complex B->C Coordination D Amino(2,4,5-trimethylphenyl)acetic acid C->D Intramolecular Aryl Transfer Boronic 2,4,5-Trimethylphenylboronic acid Boronic->C Addition

Caption: Mechanism of the Petasis borono-Mannich reaction via a boronate complex.

Route 3: Biocatalytic Dynamic Kinetic Resolution (DKR)

Mechanism & Causality

This green-chemistry approach combines the classic Bucherer-Bergs multicomponent synthesis of hydantoins (Kalník et al., 2021)[2] with a highly selective enzymatic cascade.

Causality in Design: The Bucherer-Bergs reaction efficiently converts 2,4,5-trimethylbenzaldehyde into a racemic 5-(2,4,5-trimethylphenyl)hydantoin. The true power of this route is the Dynamic Kinetic Resolution (DKR). A D-hydantoinase enzyme strictly recognizes and hydrolyzes only the D-enantiomer of the hydantoin. Crucially, under mildly alkaline conditions (pH 8.0), the unreacted L-hydantoin undergoes spontaneous base-catalyzed enolization and racemizes. As the enzyme continuously depletes the D-enantiomer, Le Chatelier's principle drives the entire racemic pool toward the pure D-N-carbamoyl intermediate, allowing for a theoretical 100% yield of a single enantiomer.

Experimental Protocol
  • Bucherer-Bergs Reaction: React 2,4,5-trimethylbenzaldehyde (1.0 eq) with KCN (1.5 eq) and (NH4)2CO3 (3.0 eq) in 50% aqueous ethanol at 60 °C for 12 hours. Isolate the precipitated racemic hydantoin.

  • Enzymatic Hydrolysis (DKR): Suspend the racemic hydantoin in a 100 mM phosphate buffer (pH 8.0). Add recombinant D-hydantoinase and D-carbamoylase.

  • In Situ Racemization: Incubate the bioreactor at 30 °C with gentle stirring for 24–48 hours. Maintain the pH strictly at 8.0 using an automated titrator to ensure the chemical racemization rate of the L-hydantoin matches the enzymatic turnover rate.

  • Isolation: Acidify the mixture to pH 2.0 to precipitate the enantiopure D-amino(2,4,5-trimethylphenyl)acetic acid. Filter and wash with cold water.

Pathway Visualization

Biocatalytic A 2,4,5-Trimethylbenzaldehyde B Racemic Hydantoin A->B Bucherer-Bergs (KCN, (NH4)2CO3) C D-N-Carbamoyl Amino Acid B->C D-Hydantoinase (DKR with Racemization) D D-Amino(2,4,5-trimethylphenyl)acetic acid C->D D-Carbamoylase (Hydrolysis)

Caption: Biocatalytic dynamic kinetic resolution (DKR) pathway for enantiopure arylglycines.

Comparative Data Analysis

The following table summarizes the quantitative and qualitative performance metrics of each synthetic route based on standard laboratory-scale execution:

ParameterStrecker SynthesisPetasis Borono-MannichBiocatalytic DKR
Core Reagents Aldehyde, NaCN, AmineBoronic Acid, Glyoxylic Acid, AmineAldehyde, KCN, (NH4)2CO3, Enzymes
Typical Yield 50–80%60–90%>90%
Enantioselectivity High (requires chiral auxiliary)High (requires chiral catalyst/auxiliary)>99% ee (enzymatic specificity)
Reaction Conditions Harsh (refluxing 6M HCl for hydrolysis)Mild (room temperature, organic solvent)Mild (aqueous buffer, pH 8.0, 30 °C)
Atom Economy Moderate (auxiliary cleavage wastes mass)Low (boronic acid leaves boric acid byproduct)High (DKR ensures 100% theoretical yield)
Environmental Impact High toxicity (Cyanide, strong acids)Moderate (Solvents, transition metals if catalyzed)Low (Aqueous, biodegradable enzymes)

Strategic Recommendations

  • For Discovery & Library Synthesis: The Petasis Reaction is highly recommended. Its mild conditions, avoidance of toxic cyanides, and tolerance for diverse functional groups make it ideal for rapidly generating libraries of sterically hindered arylglycines without the need for specialized pressure or heating equipment.

  • For Process Scale-Up (Racemic): The Strecker Synthesis remains the most cost-effective route for bulk racemic production. The raw materials are exceptionally cheap, and the chemistry is highly scalable, provided that proper safety infrastructure for cyanide handling and strong acid reflux is in place.

  • For Enantiopure Pharmaceutical Manufacturing: The Biocatalytic DKR is the superior choice. While it requires an upfront investment in biocatalyst procurement and optimization, it delivers unparalleled enantiomeric excess (>99% ee), operates under green aqueous conditions, and maximizes atom economy by converting the entire racemic pool into the desired enantiomer.

References

  • Title: Asymmetric Strecker Synthesis of α-Arylglycines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: Molecules (MDPI) URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Amino(2,4,5-trimethylphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, procedural framework for the proper disposal of Amino(2,4,5-trimethylphenyl)acetic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, the protocols herein are synthesized from best practices for structurally similar aromatic amino acids and are grounded in established federal and institutional safety standards. This document is designed to supplement, not replace, your institution's specific Chemical Hygiene Plan and the official SDS provided by your supplier.

Hazard Assessment and Waste Classification: The First Principle

Before any disposal protocol can be initiated, a thorough hazard assessment is mandatory. The principle of "cradle-to-grave" management, enforced by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), holds the generator of the waste responsible for its safe handling from generation to final disposal.[1][2]

Expected Hazards: Based on analogous compounds, Amino(2,4,5-trimethylphenyl)acetic acid should be handled as a substance with the potential to cause skin, eye, and respiratory irritation.[3][4][5]

Your Responsibility: You must determine if your waste stream containing this chemical is officially classified as hazardous. A waste is considered hazardous if it exhibits at least one of the following characteristics as defined by the EPA[6]:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or produces toxic gases when mixed with water.

  • Toxicity: Contains constituents listed by the EPA above certain thresholds.

Unless you have definitive data proving otherwise, it is prudent to manage all waste from Amino(2,4,5-trimethylphenyl)acetic acid as hazardous chemical waste.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Proper PPE is the foundation of safe chemical handling. When managing waste containing Amino(2,4,5-trimethylphenyl)acetic acid, the following should be worn at all times:

  • Eye Protection: Safety goggles with side shields or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Contaminated PPE, especially gloves, must be disposed of as solid hazardous waste.[7]

Detailed Disposal Protocols: Segregation is Key

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[8] Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.

Protocol 1: Unused/Expired Solid Chemical
  • Container: Keep the chemical in its original, clearly labeled container.

  • Labeling: If the original label is damaged, create a hazardous waste label that includes the full chemical name: "Amino(2,4,5-trimethylphenyl)acetic acid," the date, and the words "Hazardous Waste."

  • Collection: Place the sealed original container into a larger, designated solid hazardous waste container provided by your EHS department.

Protocol 2: Contaminated Disposables (Solid Waste)

This stream includes items like contaminated gloves, weigh boats, paper towels, and pipette tips.

  • Collection: Place all contaminated solid items directly into a designated solid hazardous waste container. This container should be durable, leak-proof, and kept closed when not in use.[7]

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists the chemical constituents.

Protocol 3: Aqueous/Liquid Waste

This includes any solutions containing Amino(2,4,5-trimethylphenyl)acetic acid.

  • Prohibition: Do not dispose of this waste down the drain. Many organic compounds are toxic to aquatic life, and this practice violates environmental regulations.[7][9]

  • Container: Use a designated, compatible liquid hazardous waste container (e.g., a carboy). Ensure the container material is compatible with all components of the solution.

  • Collection: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary, and remove it after use.

  • Closure: Keep the container securely sealed at all times except when adding waste.[8] Do not overfill; leave at least 10% headspace for expansion.

  • Labeling: Label the container with "Hazardous Waste," list all chemical components with approximate concentrations, and indicate the pH.

Protocol 4: Contaminated Labware
  • Disposable Labware (e.g., plastic tubes): Treat as solid waste and dispose of according to Protocol 2.

  • Non-Disposable Labware (e.g., glassware):

    • Decontamination: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove all residues of the chemical.

    • Rinsate Collection: This initial rinsate is hazardous liquid waste. It must be collected and added to your designated liquid waste container as described in Protocol 3.

    • Final Cleaning: After the initial hazardous rinse, the glassware can be washed according to standard laboratory procedures.

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS department.

  • Contain (if safe): For small spills, prevent further spread by enclosing the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Absorb & Collect: Carefully scoop the absorbed material into a designated solid hazardous waste container.[7]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Summary of Disposal and Handling Parameters

ParameterGuidelineCitation
Waste Classification Presumed Hazardous Waste. Generator must verify per EPA criteria.[5][6]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat.[10]
Solid Waste Disposal Collect in a labeled, sealed, compatible solid waste container.[8]
Liquid Waste Disposal Collect in a labeled, sealed, compatible liquid waste container. DO NOT dispose down the drain.[9]
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[8]
Spill Cleanup Material Dispose of as solid hazardous waste.
Final Disposal Route Through the institution's EHS department or a licensed hazardous waste contractor.[5]

Visualized Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of waste generated from Amino(2,4,5-trimethylphenyl)acetic acid.

DisposalWorkflow Start Generation of Waste (Amino(2,4,5-trimethylphenyl)acetic acid) WasteType Identify Waste Stream Start->WasteType Solid Solid Waste (Unused chemical, contaminated gloves, etc.) WasteType->Solid Solid Liquid Liquid Waste (Aqueous solutions, rinsate) WasteType->Liquid Liquid Labware Contaminated Labware (Glassware, plastic tubes) WasteType->Labware Labware SegregateSolid Place in Labeled Solid Waste Container Solid->SegregateSolid SegregateLiquid Place in Labeled Liquid Waste Container (Keep sealed, leave headspace) Liquid->SegregateLiquid Decontaminate Decontaminate Glassware Collect Rinsate as Liquid Waste Labware->Decontaminate Store Store in Designated Satellite Accumulation Area (SAA) SegregateSolid->Store SegregateLiquid->Store Decontaminate->SegregateLiquid Pickup Arrange Pickup by EHS or Licensed Waste Contractor Store->Pickup

Caption: Disposal decision workflow for Amino(2,4,5-trimethylphenyl)acetic acid.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
  • Steps in Complying with Regulations for Hazardous Waste | US EPA . (2025, May 30). Retrieved from United States Environmental Protection Agency website: [Link]

  • Amino Acid Standard - SAFETY DATA SHEET.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Waste, Chemical, and Cleanup Enforcement | US EPA . (2025, April 15). Retrieved from United States Environmental Protection Agency website: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council.
  • Chemical Waste Disposal Guidelines.
  • Hazardous Waste - Standards | Occupational Safety and Health Administration . Retrieved from United States Department of Labor website: [Link]

  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-2-(4-METHYLPHENYL)ACETIC ACID - ChemicalBook. (2025, August 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
  • AMINO-(2,4-DIMETHYL-PHENYL)-ACETIC ACID - Safety Data Sheet - ChemicalBook. (2026, March 21).
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals - Benchchem.

Sources

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